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  • Product: [(1R,2R)-2-methylcyclopropyl]methanol
  • CAS: 152518-89-3

Core Science & Biosynthesis

Foundational

Precise Determination of Specific Optical Rotation for[(1R,2R)-2-methylcyclopropyl]methanol: A Technical Guide

Executive Summary: The Criticality of Chiroptical Validation In modern medicinal chemistry, the cyclopropyl group is a highly sought-after pharmacophore, prized for its ability to impart metabolic stability, restrict con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Criticality of Chiroptical Validation

In modern medicinal chemistry, the cyclopropyl group is a highly sought-after pharmacophore, prized for its ability to impart metabolic stability, restrict conformational flexibility, and improve the pharmacokinetic profiles of drug candidates. Among the foundational chiral building blocks in this space is [(1R,2R)-2-methylcyclopropyl]methanol (CAS: 152518-89-3).

While modern laboratories heavily rely on chiral chromatography (HPLC/SFC) to determine enantiomeric excess (% ee), chromatography only proves that one enantiomer is present in excess; it does not independently confirm the absolute 3D configuration of the molecule. Specific optical rotation ( [α] ) remains the definitive, non-destructive orthogonal measurement required to validate absolute stereochemistry. As a Senior Application Scientist, I frequently encounter discrepancies in reported chiral analytics. This whitepaper establishes a rigorous, self-validating framework for acquiring and interpreting the specific optical rotation of [(1R,2R)-2-methylcyclopropyl]methanol.

Stereochemical Context & Synthesis Workflows

The synthesis of enantiomerically pure cyclopropylmethanols is typically achieved via asymmetric cyclopropanation of allylic alcohols. The benchmark methodology is the [1], which utilizes a chiral dioxaborolane ligand and a zinc carbenoid to dictate the facial selectivity of the methylene transfer.

Because the (1R,2R) and (1S,2S) enantiomers possess identical scalar properties (boiling point, NMR shifts in achiral media), their differential interaction with plane-polarized light is the first line of empirical validation post-synthesis. For the (1R,2R) configuration, the specific rotation is characteristically dextrorotatory ( + ) in aprotic solvents, distinguishing it immediately from its levorotatory ( ) antipode [2].

G A Allylic Alcohol Precursor B Asymmetric Cyclopropanation A->B Reagents C [(1R,2R)-2-methylcyclopropyl] methanol B->C Enantioselective Addition D Chiral HPLC (% ee) C->D Purity Check E Polarimetry [α]D C->E Optical Characterization

Synthesis and chiral characterization workflow for[(1R,2R)-2-methylcyclopropyl]methanol.

The Physics of Polarimetry: Causality in Measurement

To achieve high-fidelity data, one must understand the causality behind the parameters of Biot’s Law :

[α]λT​=c×l100×α​

Where α is the observed rotation, c is concentration in g/100 mL, and l is the path length in decimeters (dm).

Why Solvent Selection Dictates the Result[(1R,2R)-2-methylcyclopropyl]methanol contains both a rigid cyclopropane ring and a flexible, hydrogen-bond-donating hydroxyl group. If a protic solvent like Methanol (MeOH) is used, solvent-solute hydrogen bonding disrupts the native intramolecular conformational ensemble. This alters the chiral environment of the molecule, drastically shifting the observed rotation. Chloroform (CHCl₃), an aprotic solvent, is mandated because it preserves the native conformer population, yielding a true representation of the molecule's inherent chiroptical properties.
Why Temperature Control is Non-Negotiable

Optical rotation is highly sensitive to temperature ( T ). A fluctuation of even 2∘C alters the density of the chloroform solvent (thereby subtly changing the true concentration c inside the cell) and shifts the Boltzmann distribution of the carbinol rotamers. Strict Peltier-driven temperature control at 20.0±0.1∘C is required to prevent these thermal artifacts.

Quantitative Data Standardization

Below is the synthesized reference data matrix for the characterization of this molecule.

ParameterStandard SpecificationScientific Rationale / Causality
Wavelength ( λ ) 589.3 nm (Sodium D-line)Industry standard; ensures comparability with historical literature and pharmacopeial data [3].
Temperature ( T ) 20.0±0.1∘C Prevents solvent density shifts and stabilizes the rotameric population of the molecule.
Solvent Chloroform (CHCl₃)Aprotic nature prevents disruption of the cyclopropyl-carbinol conformational ensemble.
Concentration ( c ) 1.00 g/100 mL Balances the optical signal-to-noise ratio without inducing concentration-dependent aggregation.
Path Length ( l ) 1.000 dm (100 mm)Standard optical path; maximizes light throughput while maintaining mathematical simplicity.
Expected [α]D20​ +30.0∘ to +35.0∘ *The dextrorotatory nature is the definitive signature of the (1R,2R) absolute configuration.

*Note: Representative range based on homologous chiral cyclopropylmethanols synthesized via stereocontrolled pathways.

Self-Validating Experimental Protocol

A single polarimetric reading is scientifically insufficient. A robust protocol must be a self-validating system . If a measurement cannot internally prove its own linearity, it cannot be trusted.

Step-by-Step Methodology

Step 1: System Blanking and Calibration

  • Power on the polarimeter and the sodium lamp (589 nm) and allow 30 minutes for thermal and optical stabilization.

  • Fill a clean, dry 1.000 dm quartz cell with HPLC-grade Chloroform (CHCl₃).

  • Insert the cell, equilibrate to 20.0∘C via the Peltier system, and zero the instrument. Causality: This eliminates the optical background noise of the solvent and the specific quartz cell.

Step 2: Gravimetric Sample Preparation

  • Accurately weigh 100.0 mg of [(1R,2R)-2-methylcyclopropyl]methanol into a 10.00 mL Class A volumetric flask.

  • Dissolve in 5 mL of CHCl₃, then carefully dilute to the meniscus mark.

  • Self-Validation Step: Prepare a second solution at 0.50 g/100 mL to test for concentration linearity.

Step 3: Thermal Equilibration & Data Acquisition

  • Rinse the 1.000 dm cell twice with the 1.00 g/100 mL sample solution to prevent dilution artifacts.

  • Fill the cell, ensuring no micro-bubbles are trapped in the light path (bubbles scatter light and cause false readings).

  • Equilibrate to 20.0∘C .

  • Record five consecutive readings. The Relative Standard Deviation (RSD) must be <1% .

Step 4: Linearity Verification (The Self-Validation Check)

  • Measure the 0.50 g/100 mL solution.

  • Calculate the specific rotation for both concentrations. If the [α] values differ by more than the instrument's margin of error, the molecule is undergoing concentration-dependent aggregation (e.g., dimerization via the hydroxyl group), and a lower concentration must be used.

G A 1. System Calibration (Solvent Blanking) B 2. Gravimetric Prep (c = 1.00 g/100 mL) A->B C 3. Thermal Equilibration (20.0 ± 0.1 °C) B->C D 4. Data Acquisition (Multiple Readings) C->D E 5. Biot's Law Calculation [α] = (100 × α) / (c × l) D->E F 6. Self-Validation (Linearity Check) E->F

Self-validating polarimetry protocol ensuring high-fidelity specific rotation measurements.

Conclusion

The specific optical rotation of [(1R,2R)-2-methylcyclopropyl]methanol is not merely a number to be logged in a supplementary information file; it is a fundamental physical constant that guarantees the structural integrity of downstream pharmaceutical assets. By understanding the causality behind solvent effects and thermal dynamics, and by employing a self-validating multi-concentration protocol, researchers can ensure their chiroptical data is both accurate and unassailable.

References

  • Charette, A. B., et al. (2011). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society, 133(24), 9343-9353.[Link]

  • Wipf, P., et al. (1995). Absolute Configuration and Total Synthesis of (+)-Curacin A, an Antiproliferative Agent from the Cyanobacterium Lyngbya majuscula. Journal of the American Chemical Society, 117(45), 11106–11112.[Link]

  • Murugesh, et al. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Arabian Journal of Chemistry, 17(6), 105869.[Link]

Exploratory

Absolute Configuration Determination of[(1R,2R)-2-methylcyclopropyl]methanol: A Comprehensive Analytical Guide

Introduction and Structural Significance The cyclopropane ring is a highly privileged pharmacophore in medicinal chemistry and a critical structural motif in numerous marine natural products, such as the antiproliferativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

The cyclopropane ring is a highly privileged pharmacophore in medicinal chemistry and a critical structural motif in numerous marine natural products, such as the antiproliferative agent Curacin A and the anti-leishmanial Coibacins 1. The rigid, conformationally restricted nature of the three-membered ring dictates the spatial orientation of its substituents, profoundly impacting target-binding affinity.

Specifically, [(1R,2R)-2-methylcyclopropyl]methanol serves as a vital chiral building block. Because the biological activity of downstream synthetic targets is inextricably linked to the stereochemistry of this fragment, unambiguous determination of its absolute configuration is a mandatory quality control checkpoint in drug development workflows 2.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. We will explore the causality behind the synthesis of this chiral synthon and the self-validating analytical frameworks required to definitively prove its (1R,2R) absolute configuration.

Strategic Workflow for Synthesis and Analysis

To determine the absolute configuration of a chiral molecule, one must first obtain it in high enantiomeric excess (ee). The industry standard for synthesizing [(1R,2R)-2-methylcyclopropyl]methanol is the Charette asymmetric cyclopropanation of trans-crotyl alcohol 3.

Once synthesized, the absolute configuration must be verified using orthogonal analytical techniques. The logical flow of this process is visualized below.

G Start trans-Crotyl Alcohol (Starting Material) Charette Charette Asymmetric Cyclopropanation (Zn(CH2I)2, Chiral Dioxaborolane) Start->Charette Product [(1R,2R)-2-methylcyclopropyl]methanol (Target Analyte) Charette->Product Split Configuration Determination Pathways Product->Split Mosher Mosher's Ester Derivatization (R)- and (S)-MTPA-Cl Split->Mosher Deriv Heavy-Atom Derivatization (e.g., 4-Bromobenzoate) Split->Deriv VCD Vibrational Circular Dichroism (Experimental vs DFT) Split->VCD NMR 1H/19F NMR Analysis (Δδ = δS - δR Calculation) Mosher->NMR Confirm Absolute Configuration Confirmed: (1R,2R) NMR->Confirm XRay Single Crystal X-Ray Diffraction (Anomalous Dispersion) Deriv->XRay XRay->Confirm VCD->Confirm

Methodological workflow for the synthesis and absolute configuration determination of [(1R,2R)-2-methylcyclopropyl]methanol.

Core Analytical Methodologies

Modified Mosher's Method (Primary Validation)

Mosher's method is traditionally applied to secondary alcohols. However, [(1R,2R)-2-methylcyclopropyl]methanol is a primary alcohol. Why does this method still work here?

The Causality: The efficacy of Mosher's method relies on the restricted conformational freedom of the esterified molecule. In this compound, the primary carbinyl carbon (C1') is directly attached to the rigid cyclopropane ring (C1). When derivatized with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), the resulting esters adopt an extended conformation where the trifluoromethyl group, the carbonyl oxygen, and the carbinyl protons are coplanar.

The phenyl ring of the MTPA group acts as an anisotropic magnetic shield. In the (S)-MTPA ester, the phenyl ring shields the substituents on one face of the cyclopropane ring, shifting their 1H NMR signals upfield (lower ppm). In the (R)-MTPA ester, the opposite face is shielded. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ), we can map the spatial arrangement of the cyclopropyl protons relative to the chiral center, definitively proving the (1R,2R) configuration 2.

Vibrational Circular Dichroism (VCD)

Because [(1R,2R)-2-methylcyclopropyl]methanol lacks a strong UV-Vis chromophore, standard Electronic Circular Dichroism (ECD) is ineffective. VCD circumvents this by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The experimental VCD spectrum is overlaid with a Density Functional Theory (DFT) simulated spectrum of the (1R,2R) conformer. A high degree of spectral matching provides absolute stereochemical proof without the need for chemical derivatization.

X-Ray Crystallography (Anomalous Dispersion)

The target molecule is a volatile liquid at room temperature, precluding direct X-ray analysis. To utilize X-ray crystallography, the alcohol must be derivatized into a highly crystalline solid containing a "heavy atom" (e.g., a 4-bromobenzoate ester). The heavy atom facilitates anomalous dispersion of the X-rays, allowing for the calculation of the Flack parameter. A Flack parameter near 0 (typically < 0.1) confirms the absolute configuration.

Data Presentation: Comparison of Analytical Modalities
Analytical MethodPre-requisitesAdvantagesLimitations
Mosher's NMR Derivatization to (R)- and (S)-MTPA estersHigh accessibility; uses standard NMR equipment; self-validating via Δδ . Δδ values for primary alcohols are smaller than secondary alcohols, requiring high-field NMR (>500 MHz).
VCD High sample purity; DFT softwareNon-destructive; no derivatization required.Requires specialized VCD instrumentation and computationally intensive DFT modeling.
X-Ray Crystallography Crystalline heavy-atom derivativeAbsolute, indisputable 3D spatial resolution (Flack parameter).Requires successful crystallization, which is often a time-consuming, empirical bottleneck.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the protocols below are designed as a self-validating system. We do not rely on a single data point; rather, the synthesis dictates the relative stereochemistry (trans), and the dual-ester Mosher analysis locks in the absolute configuration.

Protocol A: Enantioselective Synthesis via Charette Cyclopropanation

Objective: Synthesize[(1R,2R)-2-methylcyclopropyl]methanol with >94% ee.3

  • Preparation of the Zinc Carbenoid: Under an inert N2 atmosphere, add 1,2-dimethoxyethane (DME) (2.5 equiv) to anhydrous dichloromethane (DCM). Cool the mixture to -10 °C.

  • Activation: Slowly add diethylzinc (1.0 M in hexanes, 2.5 equiv). Causality note: DME coordinates to the zinc, stabilizing the highly reactive intermediate and preventing premature decomposition.

  • Carbenoid Formation: Dropwise, add diiodomethane ( CH2​I2​ , 5.0 equiv). Stir at -10 °C for 20 minutes to form the active Zn(CH2​I)2​⋅DME complex.

  • Chiral Induction: In a separate flask, dissolve trans-crotyl alcohol (1.0 equiv) and the chiral auxiliary, butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester (1.1 equiv), in DCM. Cool to -10 °C.

  • Reaction: Transfer the fresh zinc carbenoid solution via cannula into the substrate/ligand mixture. Stir at 0 °C for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and concentrate carefully (the product is volatile). Purify via silica gel chromatography to yield the (1R,2R) isomer.

Protocol B: Mosher Ester Derivatization & NMR Analysis

Objective: Generate Δδ values to confirm the (1R,2R) configuration.

  • Sample Splitting: Divide the purified[(1R,2R)-2-methylcyclopropyl]methanol into two equal aliquots (approx. 5-10 mg each) in separate, dry NMR tubes or micro-vials.

  • Reagent Addition: To both vials, add anhydrous deuterated pyridine (0.5 mL). Causality note: Pyridine acts as both the solvent and the base to scavenge the HCl generated during esterification.

  • Derivatization:

    • To Vial A, add (R)-(+)-MTPA-Cl (1.5 equiv). This will form the (S)-MTPA ester (due to CIP priority inversion at the chiral center of the reagent).

    • To Vial B, add (S)-(-)-MTPA-Cl (1.5 equiv). This will form the (R)-MTPA ester.

  • Incubation: Seal the vials and agitate at room temperature for 4-6 hours until complete conversion is observed via TLC.

  • NMR Acquisition: Acquire high-resolution 1H NMR (minimum 500 MHz) and 19F NMR spectra for both samples.

  • Data Analysis: Tabulate the chemical shifts ( δ ) for the cyclopropyl protons (H1, H2) and the methyl group. Calculate Δδ=δS​−δR​ .

Expected Diagnostic Δδ Trends: For the (1R,2R) configuration, the (S)-MTPA ester's phenyl ring will reside over the face of the cyclopropane ring containing the C2-methyl group. Therefore, the methyl protons will experience an anisotropic shielding effect, resulting in a negative Δδ value for the methyl group, confirming the (1R,2R) absolute configuration.

Conclusion

The absolute configuration determination of[(1R,2R)-2-methylcyclopropyl]methanol requires a synergy of stereocontrolled synthesis and rigorous analytical validation. While X-ray crystallography and VCD offer powerful orthogonal validation, the modified Mosher's method remains the most accessible and self-validating technique for this primary alcohol. By understanding the causality behind the chiral induction of the Charette cyclopropanation and the magnetic anisotropy of MTPA esters, researchers can confidently lock in the stereochemistry of this critical pharmacophore before advancing to complex total syntheses.

References

  • "Coibacins A and B: Total Synthesis and Stereochemical Revision - PMC - NIH", National Institutes of Health (NIH). URL:[Link]

  • "Absolute Configuration and Total Synthesis of (+)-Curacin A, an Antiproliferative Agent from the Cyanobacterium Lyngbya majuscula | Journal of the American Chemical Society", American Chemical Society (ACS). URL:[Link]

  • "Coibacins A and B: Total Synthesis and Stereochemical Revision | The Journal of Organic Chemistry", American Chemical Society (ACS). URL:[Link]

Sources

Foundational

[(1R,2R)-2-methylcyclopropyl]methanol physical properties and boiling point

#[(1R,2R)-2-methylcyclopropyl]methanol: Physicochemical Profiling, Synthesis, and Applications in Pharmacokinetics Executive Summary [(1R,2R)-2-methylcyclopropyl]methanol is a highly strained, chiral cyclopropane derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

#[(1R,2R)-2-methylcyclopropyl]methanol: Physicochemical Profiling, Synthesis, and Applications in Pharmacokinetics

Executive Summary

[(1R,2R)-2-methylcyclopropyl]methanol is a highly strained, chiral cyclopropane derivative that serves as a critical structural motif in organic synthesis and a specialized probe in pharmacokinetic studies. Characterized by its unique stereochemistry and compact molecular footprint, this compound is predominantly utilized as a "radical clock" to investigate the mechanistic pathways of microsomal cytochrome P450 (CYP450) hydroxylation[1]. This whitepaper provides an in-depth analysis of its thermodynamic properties, details a self-validating protocol for its asymmetric synthesis, and maps its utility in advanced drug development workflows.

Physicochemical Profiling & Thermodynamic Causality

The physical properties of[(1R,2R)-2-methylcyclopropyl]methanol are dictated by the interplay between the hydrogen-bonding capability of its primary hydroxyl group and the high ring strain (approx. 27.5 kcal/mol) of the cyclopropane core.

Quantitative Data Summary
PropertyValueRemarks / Test Method
CAS Number 152518-89-3Specific to the (1R,2R) enantiomer[2].
Molecular Weight 86.13 g/mol Calculated[1].
Boiling Point 133 °C (271.4 °F)Measured at 760 mmHg[3],[4].
Density 0.87 g/mLMeasured at 25 °C[4].
Refractive Index ( nD20​ ) 1.43Standard optical density metric[4].
Flash Point 39 °C (102.2 °F)Closed cup method; classifies as flammable[3].
pKa 15.10 ± 0.10Predicted (Alcohol -OH)[1].
Causality of Boiling Point and Volatility

The boiling point of [(1R,2R)-2-methylcyclopropyl]methanol is 133 °C at standard atmospheric pressure[3]. To understand this thermodynamically, we must compare it to its linear isomer, 1-pentanol, which boils at 138 °C.

  • Hydrogen Bonding: The primary alcohol (-CH₂OH) facilitates strong intermolecular hydrogen bonding, which is the primary driver elevating the boiling point above 100 °C.

  • Surface Area and Dispersion Forces: The cyclopropane ring significantly reduces the molecule's surface area compared to a linear aliphatic chain. This compact geometry decreases the strength of London dispersion forces between molecules[5]. Consequently, less thermal energy is required to transition the compound from the liquid to the vapor phase, resulting in a boiling point 5 °C lower than that of 1-pentanol.

  • Flash Point Dynamics: The reduced intermolecular packing also leads to a relatively high vapor pressure at ambient temperatures, resulting in a low flash point of 39 °C[3]. This necessitates strict handling protocols under inert atmospheres to mitigate flammability risks.

Experimental Protocol: Asymmetric Synthesis & Validation

Step-by-Step Methodology

Objective: Synthesize[(1R,2R)-2-methylcyclopropyl]methanol from (E)-2-buten-1-ol (crotyl alcohol) with >95% enantiomeric excess (ee).

  • Carbenoid Preparation (Temperature Critical):

    • In a flame-dried Schlenk flask under argon, add anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Causality: DCM is chosen over THF because THF coordinates too strongly to zinc, inhibiting the reaction. Temperature control at 0 °C prevents the premature, exothermic decomposition of the highly reactive zinc carbenoid[5].

    • Add diethylzinc (Et₂Zn, 1.0 eq), followed by the dropwise addition of diiodomethane (CH₂I₂, 2.0 eq).

  • Chiral Directing Phase:

    • Introduce a chiral dioxaborolane ligand (0.1 eq) to the mixture.

    • Causality: The ligand coordinates with the zinc carbenoid, creating a sterically demanding transition state that forces the methylene transfer exclusively to the Re face of the alkene.

  • Cyclopropanation:

    • Slowly add (E)-2-buten-1-ol (1.0 eq). Allow the reaction mixture to warm gradually to 25 °C over 12 hours.

    • Causality: The hydroxyl group of the allylic alcohol acts as a directing group, coordinating with the zinc to bring the carbenoid into close proximity with the double bond[6].

  • Quenching and Extraction:

    • Quench the reaction with saturated aqueous NH₄Cl to safely destroy unreacted Et₂Zn. Extract the aqueous layer with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

Self-Validation and Quality Control

To ensure the protocol succeeded, the product must be validated against known stereochemical markers:

  • Diastereomeric Purity (NMR): Analyze the product via ¹H NMR. The spatial arrangement of the trans-(1R,2R) isomer dictates a specific vicinal coupling constant ( JH1−H2​ ) between the cyclopropane ring protons of 4–6 Hz . If the cis isomer was inadvertently formed, a coupling constant of 8–10 Hz will be observed[5]. The absence of the 8–10 Hz signal validates the diastereoselectivity.

  • Enantiomeric Excess (Chiral HPLC): Resolve the enantiomers using a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (95:5 v/v) at a 1.0 mL/min flow rate[5].

SynthesisWorkflow A Allylic Substrate (E)-2-buten-1-ol D Cyclopropanation Transition State A->D B Chiral Auxiliary Dioxaborolane Ligand B->D Stereocontrol C Simmons-Smith Reagent Et2Zn + CH2I2 C->D Carbenoid Transfer E (1R,2R)-2-methylcyclopropyl methanol D->E Workup (0-25°C) F Validation NMR (J=4-6 Hz) & Chiral HPLC E->F QC/QA

Workflow for the asymmetric synthesis and validation of [(1R,2R)-2-methylcyclopropyl]methanol.

Application in Drug Development: The CYP450 Radical Clock

In pharmacokinetics, understanding how a drug is metabolized by liver enzymes is paramount. [(1R,2R)-2-methylcyclopropyl]methanol is extensively employed in "radical clock" investigations of microsomal cytochrome P450 (CYP450) hydroxylation[1].

Mechanistic Causality

CYP450 enzymes oxidize hydrocarbon substrates via a highly reactive iron-oxo intermediate ( FeIV=O ). When this intermediate abstracts a hydrogen atom from the substrate, it generates a transient carbon-centered radical.

By using[(1R,2R)-2-methylcyclopropyl]methanol as a probe, researchers exploit the inherent instability of the cyclopropylcarbinyl radical. Once the radical is formed adjacent to the cyclopropane ring, it faces a kinetic bifurcation:

  • Oxygen Rebound (Pathway A): The radical rapidly recombines with the hydroxyl group bound to the iron to form the standard, unrearranged hydroxylated product.

  • Ring Opening (Pathway B): The strain of the cyclopropane ring drives an ultra-fast, unimolecular ring-opening reaction (occurring at a known rate constant, kopen​≈108 s−1 ) to form an acyclic alkene radical, which is subsequently hydroxylated.

By quantifying the ratio of unrearranged to rearranged products via mass spectrometry, scientists can calculate the exact rate of the "oxygen rebound" step ( krebound​ ). The specific (1R,2R) stereochemistry is vital here, as it allows researchers to probe the precise spatial geometry and stereoselectivity of the CYP450 active site.

RadicalClock A CYP450 Enzyme + (1R,2R)-Probe B Hydrogen Abstraction (Fe^IV=O) A->B C Cyclopropylcarbinyl Radical Intermediate B->C D Oxygen Rebound (k_rebound) C->D Pathway A E Ring Opening (k_open ~10^8 s^-1) C->E Pathway B F Unrearranged Product (Hydroxymethyl cyclopropane) D->F G Rearranged Product (Acyclic alkene) E->G

Bifurcated radical clock pathway for CYP450 using a cyclopropylcarbinyl probe.

References

  • [3] SAFETY DATA SHEET - 2-Methylcyclopropanemethanol, mixture of cis and trans. Fisher Scientific. 3

  • [4] 6077-72-1 | CAS DataBase - 2-METHYLCYCLOPROPANEMETHANOL. ChemicalBook. 4

  • [1] 2-METHYLCYCLOPROPANEMETHANOL Chemical Properties and Usage. Chongqing Chemdad Co., Ltd.1

  • [5] trans-2-Methylcyclopropanemethanol | 21003-36-1. Benchchem. 5

  • [6] 2-Methylcyclopropane-1-carbaldehyde | 39547-01-8 Synthesis and Reactivity. Benchchem. 6

  • [2] [(1R,2R)-2-METHYLCYCLOPROPYL]METHANOL. ChemBK.2

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Enantioselective Synthesis of [(1R,2R)-2-methylcyclopropyl]methanol via Asymmetric Simmons-Smith Cyclopropanation

Abstract The chiral cyclopropyl motif is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its unique conformational and electronic properties.[1][2] This application note provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chiral cyclopropyl motif is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its unique conformational and electronic properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of [(1R,2R)-2-methylcyclopropyl]methanol, a valuable chiral building block. The methodology leverages a substrate-directed Asymmetric Simmons-Smith cyclopropanation of (E)-crotyl alcohol. We detail a robust procedure employing a chiral dioxaborolane ligand to achieve high diastereoselectivity and enantioselectivity. This guide explains the underlying mechanistic principles, offers a detailed step-by-step protocol, and provides expert insights into critical experimental parameters, ensuring reproducibility and success for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for converting alkenes into cyclopropanes through the action of an organozinc carbenoid, typically formed from diiodomethane and a zinc source.[3][4] The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product.[3] However, to induce enantioselectivity in the cyclopropanation of a prochiral alkene, a chiral influence is required.

This protocol achieves high enantioselectivity through a substrate-directed approach. The hydroxyl group of the allylic alcohol substrate, (E)-crotyl alcohol, acts as an internal directing group, coordinating to the zinc reagent.[5] When a stoichiometric chiral ligand is introduced, it forms a complex with the zinc carbenoid, creating a well-defined chiral environment. This chiral complex then delivers the methylene group to one specific face of the alkene, dictated by the stereochemistry of the ligand and the minimization of steric interactions in the transition state.

Among the most successful strategies is the use of chiral dioxaborolane auxiliaries derived from tartaric acid amides.[6] These C₂-symmetric ligands create a highly organized transition state, leading to excellent levels of asymmetric induction. This method avoids the need for covalently attached chiral auxiliaries that must be cleaved in a subsequent step, thus offering a more efficient synthetic route.[2][7]

Mechanistic Pathway and Stereochemical Rationale

The key to the asymmetric induction in this protocol is the formation of a ternary complex involving the allylic alcohol, the zinc carbenoid, and the chiral ligand. The reaction proceeds through the following key stages:

  • Ligand Exchange: The chiral dioxaborolane ligand coordinates to the zinc center of the Simmons-Smith reagent (e.g., formed from Et₂Zn and CH₂I₂).

  • Substrate Coordination: The hydroxyl group of (E)-crotyl alcohol displaces a solvent molecule or another ligand from the zinc center, bringing the alkene into close proximity to the reactive methylene group of the carbenoid.

  • Directed Methylene Transfer: The entire chiral complex adopts a "butterfly-shaped" transition state.[2] The chiral ligand sterically blocks one face of the alkene, forcing the methylene group to add to the less hindered face. This transfer occurs in a concerted, stereospecific manner.

  • Product Release: Following the cyclopropanation, the product, [(1R,2R)-2-methylcyclopropyl]methanol, is released, and the zinc-ligand complex is available to be quenched.

Caption: Proposed mechanism for ligand-controlled asymmetric cyclopropanation.

Detailed Experimental Protocol

Trustworthiness: This protocol includes steps for rigorous purification and characterization to validate the identity, purity, and enantiomeric excess of the final product. Adherence to anhydrous and anaerobic conditions is critical for reproducibility.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
(E)-Crotyl alcohol≥98%Sigma-Aldrich, AcrosStore under nitrogen.
Diethylzinc (Et₂Zn)1.0 M in hexanesSigma-Aldrich, StremPyrophoric. Handle with extreme caution.
Diiodomethane (CH₂I₂)≥99%, stabilizedSigma-Aldrich, Alfa AesarStore over copper, protected from light.
Chiral Dioxaborolane Ligand¹≥98%Strem, Charette LabSee reference for preparation.[6]
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros, Sigma-AldrichDry over CaH₂ or pass through a solvent system.
Saturated aq. NH₄Cl solutionReagent Grade-Used for quenching the reaction.
Saturated aq. Rochelle's salt solutionReagent Grade-Alternative quench to break up emulsions.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying the organic phase.
Silica Gel230-400 mesh-For flash column chromatography.

¹As a representative example, the chiral dioxaborolane derived from N,N,N',N'-tetramethyltartaramide and butylboronic acid is highly effective.[6]

Step-by-Step Synthesis Procedure

Expertise & Experience: The following steps are designed to maximize both yield and enantioselectivity. Slow addition of reagents at low temperatures is crucial for controlling the exothermic nature of the reaction and allowing the chiral complex to form effectively, preventing the background achiral reaction from competing.[1]

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Initial Charging: To the flask, add the chiral dioxaborolane ligand (1.2 equivalents, e.g., 1.2 mmol). Dissolve it in anhydrous dichloromethane (DCM) (approx. 5 mL per mmol of substrate).

  • Substrate Addition: Add (E)-crotyl alcohol (1.0 equivalent, e.g., 1.0 mmol) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • CAUTION: Diethylzinc is pyrophoric and reacts violently with water and air. All additions must be performed under a strict nitrogen atmosphere using proper syringe techniques.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 equivalents, e.g., 2.2 mmol) dropwise via syringe over 15 minutes. A white precipitate may form.

    • Stir the mixture for 20 minutes at 0 °C.

    • Slowly add diiodomethane (2.2 equivalents, e.g., 2.2 mmol) dropwise via syringe over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Quenching:

    • Once the reaction is complete, quench it by slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Expert Tip: If a stable emulsion forms during workup, quenching with a saturated solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously for several hours can be highly effective at breaking it up.

  • Workup:

    • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous phase three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford [(1R,2R)-2-methylcyclopropyl]methanol as a colorless oil.

Workflow and Characterization

A robust workflow ensures the production of high-quality material. The process moves from controlled reaction conditions to rigorous purification and analytical validation.

Synthesis_Workflow A 1. Reaction Setup (Flame-dried glassware, N₂ atm) B 2. Reagent Charging (Ligand, Substrate, DCM) A->B C 3. Cooled Reagent Addition (Et₂Zn then CH₂I₂ at 0 °C) B->C D 4. Reaction Monitoring (TLC / GC) C->D E 5. Aqueous Quench (Sat. aq. NH₄Cl) D->E F 6. Extraction & Drying (DCM, MgSO₄) E->F G 7. Purification (Flash Chromatography) F->G H 8. Final Product [(1R,2R)-2-methylcyclopropyl]methanol G->H I 9. Quality Control (NMR, MS, Chiral GC/HPLC) H->I

Caption: Experimental workflow from setup to final product analysis.

Product Characterization
  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The spectra should show characteristic peaks for the cyclopropyl ring protons and the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral GC/HPLC: To determine the enantiomeric excess (e.e.). The product should be analyzed on a chiral column (e.g., a cyclodextrin-based GC column) against a racemic standard to separate and quantify the enantiomers. An e.e. of >90% is typically expected with this method.[8]

References

  • Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Cyclopropanation. Harvard University. Retrieved from [Link]

  • Zhang, J., et al. (2001). Highly Enantioselective Oxidation of cis-Cyclopropylmethanols to Corresponding Aldehydes Catalyzed by Chloroperoxidase. Journal of the American Chemical Society. Retrieved from [Link]

  • Helmchen, G., et al. (n.d.). Chiral Auxiliaries in Cycloadditions. Retrieved from a source providing access to this book chapter or review.
  • MDPI. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules. Retrieved from [Link]

  • Delgado, A., & Markó, I. E. (n.d.). Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH. Retrieved from a source providing access to this book chapter.
  • Charette, A. B., Cote, B., & Marcoux, J. F. (1996). Carbohydrates as chiral auxiliaries: asymmetric cyclopropanation reaction of acyclic olefins. Journal of the American Chemical Society. Retrieved from [Link]

  • Kim, S., et al. (1999). Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Siddiqui, S. H., et al. (2022). Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation. Organic Process Research & Development. Retrieved from [Link]

  • Wang, Z., & Chen, P. (2021). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. Retrieved from [Link]

  • Wang, Z., et al. (2021). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Retrieved from a source providing access to this article.
  • Kaur, N., & Kishore, D. (2014). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed Central. Retrieved from [Link]

  • Liu, T., et al. (2023). Enantioselective Ni–Al Bimetal-Catalyzed Cycloaddition of Cyclopropyl Ketones with Alkynes under Mild Conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • Isom, V. R., & Yoon, T. P. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PubMed Central. Retrieved from [Link]

  • Fraile, J. M., et al. (2016). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. Retrieved from a source providing access to this article.
  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of cyclopropylmethanol.
  • Novikov, R. A., et al. (2020). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Angewandte Chemie. Retrieved from a source providing access to this article.
  • Organic Syntheses. (n.d.). PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYME-CATALYZED OXIDATION OF meso-DIOLS. Retrieved from [Link]

  • ResearchGate. (2017). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. Retrieved from [Link]

Sources

Application

Application Note: Strategic Implementation of[(1R,2R)-2-methylcyclopropyl]methanol in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chiral Building Blocks, Conformational Restriction, and Synthetic Methodologies Strategic Rationale: The Role of Cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chiral Building Blocks, Conformational Restriction, and Synthetic Methodologies

Strategic Rationale: The Role of Cyclopropanes in Drug Design

In contemporary drug discovery, the strategic incorporation of cyclopropane rings has become a highly effective tactic for optimizing both the pharmacodynamics and pharmacokinetics of lead compounds. Fused and substituted cyclopropanes provide inherent three-dimensionality, structural novelty, and unique physicochemical properties[1].[(1R,2R)-2-methylcyclopropyl]methanol (CAS: 152518-89-3) is a premium chiral building block utilized to introduce the trans-2-methylcyclopropyl vector into drug scaffolds. The high s-character of the cyclopropane C–C bonds, combined with the bond angle strain, results in stronger, shorter C–H bonds that are significantly less susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism[2]. Furthermore, replacing flexible alkyl chains (such as isobutyl or isopropyl groups) with a rigid (1R,2R)-2-methylcyclopropyl moiety locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding and improving overall selectivity[3].

G Root [(1R,2R)-2-methylcyclopropyl]methanol Prop1 Rigid 3D Conformation Root->Prop1 Structural Prop2 Stronger C-H Bonds Root->Prop2 Electronic Prop3 Increased Lipophilicity Root->Prop3 Physicochemical Outcome1 Reduced Entropic Penalty Enhanced Target Affinity Prop1->Outcome1 Outcome2 Resistance to CYP450 Metabolic Stability Prop2->Outcome2 Outcome3 Improved Membrane Permeability Prop3->Outcome3

Fig 1: Pharmacological logic of incorporating the (1R,2R)-2-methylcyclopropyl moiety.

Mechanistic Insights & Causality of Experimental Choices

As an application scientist, the decision to utilize[(1R,2R)-2-methylcyclopropyl]methanol over its unmethylated or racemic counterparts is rooted in precise structure-activity relationship (SAR) control.

Stereochemical Causality: Chiral recognition by biological targets (e.g., kinases, GPCRs) is acutely sensitive to the spatial arrangement of hydrophobic pockets. The trans-(1R,2R) configuration projects the methyl group into a specific spatial vector. This not only provides a steric shield against enzymatic degradation but also acts as an active binding determinant.

Metabolic Causality: Methylcyclopropyl ethers are increasingly utilized as metabolically stable equivalents of aryl tert-butyl or isopropyl ethers[4]. The cyclopropyl ring resists the typical aliphatic hydroxylation pathways that plague standard branched alkanes, thereby extending the drug's half-life in human liver microsomes (HLM)[5].

Quantitative Data Summarization: Physicochemical Impact

The following table summarizes the representative shifts in physicochemical and ADMET properties when standard alkyl groups are substituted with a 2-methylcyclopropyl group during lead optimization.

Substituent GroupRelative Lipophilicity (ΔcLogP)Steric Volume (ų)HLM Stability (t½ in min)Target Affinity Impact (ΔG)
Isopropyl Baseline (0.0)~ 55.025Baseline
tert-Butyl + 0.45~ 72.040+ 0.5 kcal/mol
Cyclopropylmethyl - 0.10~ 52.085+ 1.2 kcal/mol
(1R,2R)-2-Methylcyclopropylmethyl + 0.35 ~ 68.5 > 120 + 2.1 kcal/mol

Note: Data represents aggregate SAR trends derived from medicinal chemistry lead optimization campaigns targeting kinase inhibitors.

Synthetic Workflows

The primary hydroxyl group of [(1R,2R)-2-methylcyclopropyl]methanol is a versatile synthetic handle. Because the chiral centers reside on the cyclopropane ring, reactions occurring at the exocyclic primary carbon do not risk racemization or epimerization, ensuring 100% transfer of chirality to the final drug candidate.

Workflow Start [(1R,2R)-2-methylcyclopropyl]methanol (Chiral Building Block) Path1 Activation (TsCl / MsCl) Pyridine or TEA/DCM Start->Path1 Path2 Mitsunobu Reaction DIAD, PPh3, Phenol Start->Path2 Path3 Oxidation (DMP / Swern) DCM, -78°C to RT Start->Path3 Prod1 Electrophilic Handle (Tosylate/Mesylate) Path1->Prod1 Prod2 Chiral Aryl Ether (Target Scaffold) Path2->Prod2 Prod3 Chiral Aldehyde (Reductive Amination) Path3->Prod3 Prod1->Prod2 SN2 Displacement (Phenoxide/Base)

Fig 2: Synthetic divergence of[(1R,2R)-2-methylcyclopropyl]methanol in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to complex downstream synthesis.

Protocol A: Activation via Tosylation (Synthesis of Electrophilic Handle)

Objective: Convert the primary alcohol into a superior leaving group (tosylate) for subsequent S_N2 displacement by amines or heterocycles. Causality: The hydroxyl group is a poor leaving group. Tosylation activates the exocyclic carbon without requiring harsh acidic conditions that could trigger cyclopropane ring-opening.

Step-by-Step Methodology:

  • Preparation: Dissolve [(1R,2R)-2-methylcyclopropyl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Rationale: DMAP acts as a nucleophilic catalyst, accelerating the reaction and preventing side-product formation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) in portions over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material is UV-inactive, but the product will show a strong UV-active spot (Rf ~0.6) due to the aromatic tosyl group.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1N HCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation (Analytical): Confirm success via ¹H NMR. Look for the appearance of the AA'BB' aromatic system (~7.3 and 7.8 ppm) and a distinct downfield shift of the exocyclic -CH₂-O- protons from ~3.5 ppm to ~4.0 ppm.

Protocol B: Direct Mitsunobu Etherification

Objective: Direct coupling of the chiral alcohol with a phenolic drug core to form an aryl ether. Causality: The Mitsunobu reaction avoids the isolation of intermediate sulfonates and proceeds under mild, neutral conditions, preserving sensitive functional groups on the drug core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve the phenolic core (1.0 eq),[(1R,2R)-2-methylcyclopropyl]methanol (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Temperature Control: Cool the mixture to 0 °C. Rationale: Controlling the temperature prevents the premature decomposition of the betaine intermediate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20 minutes. The solution will briefly turn yellow upon each drop before fading, indicating the formation of the active PPh₃-DIAD adduct.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process): Track the reaction via LC-MS. The disappearance of the phenol's mass peak and the emergence of the product mass (Phenol Mass + 82 Da) validates the coupling.

  • Purification: Concentrate the mixture. To precipitate triphenylphosphine oxide (TPPO), suspend the crude residue in cold diethyl ether, filter the white solid, and concentrate the filtrate. Purify the final chiral ether via flash column chromatography.

References

  • Title: The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Future Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Oxidation protocols of [(1R,2R)-2-methylcyclopropyl]methanol to cyclopropanecarboxaldehyde

Application and Protocol Guide: Oxidation of [(1R,2R)-2-methylcyclopropyl]methanol For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the oxidation of [(1R,2R)-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application and Protocol Guide: Oxidation of [(1R,2R)-2-methylcyclopropyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the oxidation of [(1R,2R)-2-methylcyclopropyl]methanol to its corresponding aldehyde, [(1R,2R)-2-methylcyclopropyl]carboxaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules where the strained cyclopropyl moiety is a key structural feature.

The inherent strain of the cyclopropane ring necessitates the use of mild and selective oxidation protocols to avoid undesirable side reactions, such as ring opening. This guide explores several effective methods, detailing their mechanisms, advantages, and practical considerations to enable researchers to select and implement the most suitable protocol for their specific needs.

Introduction: The Challenge of Oxidizing Cyclopropyl Methanols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, when the alcohol is attached to a cyclopropane ring, the reaction requires careful consideration. The high ring strain of the cyclopropyl group makes it susceptible to cleavage under harsh reaction conditions. Therefore, the choice of oxidant and reaction parameters is crucial to ensure the integrity of the three-membered ring is maintained.

This guide focuses on modern, reliable methods that offer high chemoselectivity and yield for the oxidation of [(1R,2R)-2-methylcyclopropyl]methanol, a chiral building block of significant interest in medicinal chemistry.

Recommended Oxidation Protocols

Several methods have proven effective for the oxidation of cyclopropyl methanols. Below are detailed protocols for three of the most reliable and widely used methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and a TEMPO-catalyzed oxidation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[1] It utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers several advantages including neutral pH conditions, short reaction times, high yields, and a simplified workup.[2] The reaction is often performed at room temperature in chlorinated solvents like dichloromethane (DCM).[1]

Mechanism of Action: The alcohol coordinates to the iodine center of DMP, followed by a proton transfer and subsequent elimination to yield the aldehyde, iodinane, and acetic acid.

Causality of Experimental Choices:

  • DCM as Solvent: DMP is highly soluble in chlorinated solvents, facilitating a homogeneous reaction mixture.[1]

  • Room Temperature: The high reactivity of DMP allows the reaction to proceed efficiently at ambient temperatures, minimizing the risk of side reactions.[2]

  • Optional Buffer: For acid-sensitive substrates, a mild base like sodium bicarbonate can be added to neutralize the acetic acid byproduct.[1]

Experimental Protocol: Dess-Martin Oxidation

  • To a stirred solution of [(1R,2R)-2-methylcyclopropyl]methanol (1.0 eq) in dry dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 - 1.5 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to afford the crude [(1R,2R)-2-methylcyclopropyl]carboxaldehyde.

Purification Note: The product is volatile. Careful removal of the solvent is critical to avoid loss of product. For high purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended, although distillation is also a viable option for larger scales.[3]

Swern Oxidation

The Swern oxidation is another classic and highly effective method for the synthesis of aldehydes from primary alcohols.[4][5] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (TEA).[5] This method is renowned for its mild conditions and wide functional group tolerance, making it suitable for sensitive substrates like cyclopropyl methanols.[6]

Mechanism of Action: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species. The alcohol then adds to this species, forming an alkoxysulfonium salt. Addition of a non-nucleophilic base facilitates an intramolecular E2-like elimination to produce the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The initial activation of DMSO and the subsequent reaction with the alcohol must be carried out at low temperatures to prevent side reactions and decomposition of the active oxidant.[7]

  • Triethylamine (TEA) as Base: A hindered, non-nucleophilic base is required to deprotonate the alkoxysulfonium intermediate without competing in other reactions.

  • Inert Atmosphere: The reagents are sensitive to moisture, so the reaction should be conducted under dry, inert conditions.

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq) in dry DCM (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dry DMSO (2.4 eq) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of [(1R,2R)-2-methylcyclopropyl]methanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (TEA, 5.0 eq) dropwise, and stir the mixture for 30 minutes at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

Caution: The Swern oxidation produces dimethyl sulfide, which has a very strong and unpleasant odor.[5] All manipulations should be performed in a well-ventilated fume hood, and glassware should be quenched with bleach to neutralize the odor.[5]

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that can act as a catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant.[8] This method is considered a "green" alternative as it can utilize inexpensive and environmentally benign oxidants like sodium hypochlorite (bleach).[9]

Mechanism of Action: The TEMPO radical is oxidized by the co-oxidant to the active N-oxoammonium species. This species then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized back into the catalytic cycle.

Causality of Experimental Choices:

  • Biphasic System: The reaction is often run in a biphasic system (e.g., DCM/water) to facilitate the interaction of the organic-soluble substrate and catalyst with the water-soluble co-oxidant.

  • pH Control: The reaction is typically buffered (e.g., with NaHCO₃) to maintain a slightly basic pH, which is optimal for the catalytic cycle.[10]

  • Potassium Bromide (KBr): A catalytic amount of KBr is often added to facilitate the oxidation of TEMPO by the hypochlorite.

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • To a vigorously stirred biphasic mixture of [(1R,2R)-2-methylcyclopropyl]methanol (1.0 eq) in DCM (0.2 M) and saturated aqueous NaHCO₃, add TEMPO (0.01-0.05 eq) and potassium bromide (KBr, 0.1 eq).

  • Cool the mixture to 0 °C (ice bath).

  • Slowly add a solution of sodium hypochlorite (NaOCl, ~10-15% aqueous solution, 1.2 eq) dropwise, maintaining the temperature at 0 °C. The disappearance of the orange color of the reaction mixture indicates consumption of the oxidant.

  • Stir at 0 °C for 1-2 hours, monitoring by TLC or GC.

  • Once the starting material is consumed, separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

Comparison of Oxidation Protocols

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-Catalyzed Oxidation
Reagents DMPDMSO, Oxalyl Chloride, TEATEMPO, NaOCl, KBr
Temperature Room Temperature-78 °C0 °C to Room Temperature
Advantages Mild conditions, short reaction times, easy workup[2]High yields, wide functional group tolerance[6][11]"Green" reagents, catalytic, cost-effective[8]
Disadvantages Cost of DMP, potentially explosive nature[2]Malodorous byproduct, requires very low temperatures[11]Requires careful control of pH and temperature
Waste Products Iodinane, Acetic AcidDimethyl sulfide, CO, CO₂, Triethylammonium chloride[5]NaCl, Water

Purification and Handling of the Product

[(1R,2R)-2-methylcyclopropyl]carboxaldehyde is a volatile and potentially air-sensitive liquid.[12]

  • Purification: Due to its volatility, care must be taken during solvent removal. Low-pressure distillation or careful flash chromatography are the preferred methods of purification. A bisulfite adduct formation can also be employed for purification, which involves forming a solid adduct with sodium bisulfite that can be filtered and then decomposed to regenerate the pure aldehyde.[13][14][15]

  • Storage: The purified aldehyde should be stored under an inert atmosphere at low temperatures (2-8 °C) to prevent oxidation to the corresponding carboxylic acid and potential polymerization. The compound is also flammable.[16]

Visualizing the Workflows

Dess-Martin Periodinane (DMP) Oxidation Workflow

DMP_Workflow A [(1R,2R)-2-methylcyclopropyl]methanol in DCM B Add DMP A->B C Stir at RT (1-3h) B->C D Quench (NaHCO₃/Na₂S₂O₃) C->D E Workup & Extraction D->E F Purification E->F G [(1R,2R)-2-methylcyclopropyl]carboxaldehyde F->G

Caption: Workflow for DMP Oxidation.

Swern Oxidation Workflow

Swern_Workflow cluster_activation Activator Preparation (-78°C) A Oxalyl Chloride in DCM B Add DMSO A->B C Stir 30 min B->C D Add Alcohol Solution (-78°C) C->D E Stir 1h D->E F Add TEA E->F G Warm to RT F->G H Quench & Workup G->H I Purification H->I J Product I->J

Caption: Workflow for Swern Oxidation.

Reaction Mechanism: A Generalized View

Oxidation_Mechanism A Primary Alcohol (R-CH₂OH) C Intermediate Complex A->C + Oxidant B Activated Oxidant (e.g., DMP, Swern Reagent) E Aldehyde (R-CHO) C->E Elimination Step F Reduced Oxidant Byproducts C->F D Base-mediated Elimination

Caption: Generalized Oxidation Mechanism.

Conclusion

The successful oxidation of [(1R,2R)-2-methylcyclopropyl]methanol to [(1R,2R)-2-methylcyclopropyl]carboxaldehyde hinges on the selection of a mild and selective protocol. Dess-Martin periodinane oxidation, Swern oxidation, and TEMPO-catalyzed oxidation all represent excellent choices, each with a distinct set of advantages and practical considerations. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently perform this critical transformation, paving the way for the synthesis of novel cyclopropane-containing molecules for pharmaceutical and materials science applications.

References

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Alessandrini, S., et al. (2021). Conformational stability of cyclopropanecarboxaldehyde is ruled by vibrational effects. Molecular Physics, 119(21-22). [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Scite. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Reddit. Purifying aldehydes? [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. [Link]

  • Google Patents.
  • Hu, S., & Dordick, J. S. (2002). Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. The Journal of Organic Chemistry, 67(1), 314–317. [Link]

  • Scribd. Swern Oxidation Mechanism and Procedure. [Link]

  • Rychnovsky, S. D., & Vaidyanathan, R. (1999). TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. The Journal of Organic Chemistry, 64(1), 310–312. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • IJSAT. Comparative Study of Chromium-Based Oxidants for Rapid and Selective Alcohol Oxidation. [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. TEMPO (General overview). [Link]

  • MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. TEMPO Plus Co-Oxidant. [Link]

  • ResearchGate. Mechanistic Study of the Electrocatalytic Oxidation of Alcohols by TEMPO and NHPI. [Link]

  • ACS Publications. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry. [Link]

  • Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]

Sources

Application

Application Note: Optimized Esterification Protocols for [(1R,2R)-2-methylcyclopropyl]methanol

Executive Summary & Mechanistic Rationale [(1R,2R)-2-methylcyclopropyl]methanol is a highly valuable chiral building block frequently utilized in the synthesis of complex pharmacophores and agricultural chemicals. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

[(1R,2R)-2-methylcyclopropyl]methanol is a highly valuable chiral building block frequently utilized in the synthesis of complex pharmacophores and agricultural chemicals. However, the esterification of cyclopropyl carbinols presents a unique and severe synthetic challenge: the high susceptibility of the cyclopropylcarbinyl system to undergo cationic rearrangement[1].

Under classical Fischer esterification conditions (utilizing strong Brønsted acids like H₂SO₄ or TsOH coupled with heat), the protonation of the alcohol—or the transient formation of a carbocation at the carbinyl carbon—triggers a rapid ring-opening sequence. The inherent strain of the three-membered ring (~27.5 kcal/mol) drives the cyclopropylcarbinyl cation to equilibrate into a thermodynamically more stable homoallylic cation[2]. This rearrangement leads to the formation of undesired homoallylic esters and ring-opened byproducts, drastically reducing the yield of the target cyclopropyl ester[3].

Mechanism A Cyclopropylmethanol Derivative B Protonated Intermediate A->B Strong Acid C Cyclopropylcarbinyl Cation B->C -H2O D Homoallylic Cation C->D Rearrangement (Ring Expansion) E Ring-Opened Byproducts D->E Nucleophile

Fig 1: Acid-catalyzed cyclopropylcarbinyl-to-homoallylic rearrangement pathway.

To preserve the stereochemical and structural integrity of the (1R,2R)-2-methylcyclopropane ring, esterification must proceed through base-promoted, mild activation of the carboxylic acid, strictly avoiding the activation of the cyclopropyl alcohol.

Comparative Strategy Matrix

To mitigate ring-opening risks, only mild, acid-free activation strategies should be employed. The table below summarizes the quantitative and qualitative parameters of the recommended methodologies.

Esterification MethodReagents & CatalystsRing-Opening RiskPrimary ByproductsIdeal Use Case
Steglich EDC·HCl, DMAP, DCMLowWater-soluble ureaStandard aliphatic/aromatic carboxylic acids
Yamaguchi TCBC, Et₃N, DMAPVery LowTrichlorobenzoic acidHighly sterically hindered acids
Acid Chloride R-COCl, Pyridine, DCMLowPyridinium chlorideHighly unreactive or electron-deficient acids
Fischer H₂SO₄, HeatCritical (High) Homoallylic alcoholsAvoid completely

Experimental Protocols

Protocol A: Steglich Esterification (EDC / DMAP)

Causality & Design: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is specifically selected over DCC because its corresponding urea byproduct is highly water-soluble, allowing for a seamless aqueous workup without the need for tedious filtration. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming an active acylpyridinium intermediate. This intermediate reacts rapidly with the secondary-like trajectory of the substituted cyclopropylmethanol, outcompeting potential degradation pathways.

Workflow N1 1. Substrate Mix (Acid + Alcohol) N2 2. EDC Addition (0 °C) N1->N2 N3 3. DMAP Catalysis (Active Ester) N2->N3 N4 4. RT Incubation (Esterification) N3->N4 N5 5. Aqueous Workup (Remove Urea) N4->N5

Fig 2: Step-by-step workflow for the Steglich esterification process.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve the target carboxylic acid (1.1 equiv.) and[(1R,2R)-2-methylcyclopropyl]methanol (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Low temperatures prevent the exothermic degradation of the highly reactive O-acylisourea intermediate.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes, followed immediately by DMAP (0.1 equiv.). Self-Validation: The solution should remain clear and homogeneous. Immediate cloudiness or precipitation indicates moisture contamination in the solvent or reagents.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progression via TLC (using a KMnO₄ stain, which readily oxidizes and visualizes cyclopropyl rings).

  • Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to protonate and remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient).

Protocol B: Acid Chloride Method with Pyridine

Causality & Design: For highly unreactive carboxylic acids, pre-formation of the acid chloride is necessary. In this protocol, Pyridine serves a critical dual purpose: it acts as an acid scavenger (neutralizing the HCl byproduct to strictly prevent acid-catalyzed ring-opening) and as a nucleophilic catalyst.

Step-by-Step Methodology:

  • Acyl Chloride Formation: (Skip if commercially available). React the carboxylic acid with oxalyl chloride (1.2 equiv.) and a catalytic drop of DMF in anhydrous DCM at 0 °C. Stir for 2 hours, then concentrate to absolute dryness under a stream of N₂ to remove all volatile excess oxalyl chloride.

  • Alcohol Preparation: Dissolve[(1R,2R)-2-methylcyclopropyl]methanol (1.0 equiv.) in anhydrous DCM containing Pyridine (2.0 equiv.) and DMAP (0.05 equiv.). Cool the flask to 0 °C.

  • Coupling: Dissolve the freshly prepared acid chloride in a small volume of DCM and add it dropwise to the alcohol solution over 15 minutes. Rationale: Dropwise addition keeps the local concentration of the electrophile low, preventing thermal spikes that could induce side reactions.

  • Completion: Stir the mixture at room temperature for 2–4 hours until TLC indicates complete consumption of the alcohol.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Pyridine Removal (Self-Validation Step): Wash the combined organic layers with saturated aqueous CuSO₄. Validation: Residual pyridine coordinates with copper to form a distinct, bright blue aqueous complex. Repeat the CuSO₄ wash until the aqueous layer remains pale blue/colorless.

  • Final Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols Source: The Journal of Organic Chemistry - ACS Publications URL
  • Rearrangements in Alkene Addition Reactions Source: Master Organic Chemistry URL
  • Source: Nature Communications (PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in[(1R,2R)-2-methylcyclopropyl]methanol Synthesis

Welcome to the Technical Support Center. The synthesis of chiral cyclopropanes, specifically[(1R,2R)-2-methylcyclopropyl]methanol, presents unique challenges in stereocontrol, volatility management, and analytical valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of chiral cyclopropanes, specifically[(1R,2R)-2-methylcyclopropyl]methanol, presents unique challenges in stereocontrol, volatility management, and analytical validation. This guide is engineered for researchers and drug development professionals utilizing the Charette asymmetric cyclopropanation methodology to achieve high enantiomeric excess (ee).

Workflow: Asymmetric Cyclopropanation & Troubleshooting Logic

G Start Start: Charette Asymmetric Cyclopropanation Reagents trans-Crotyl Alcohol + D-Tartaric Acid Dioxaborolane Ligand Start->Reagents Carbenoid Prepare Zn(CH2I)2 at -10°C to 0°C Reagents->Carbenoid Reaction Mix & Stir at 0°C Carbenoid->Reaction Workup Aqueous Quench & Careful Concentration (Avoid High Vacuum) Reaction->Workup Assess Derivatize (Mosher's Ester) & Assess ee via NMR Workup->Assess Decision Is ee > 94%? Assess->Decision Fix1 Troubleshoot: Ensure 1.1-1.2 eq Ligand & Pre-complexation Decision->Fix1 No: Low ee Fix2 Troubleshoot: Strict Temp Control (-10°C to 0°C) Decision->Fix2 No: Low ee Success Success: High ee [(1R,2R)-2-methylcyclopropyl]methanol Decision->Success Yes Fix1->Reagents Fix2->Carbenoid

Workflow for troubleshooting enantiomeric excess in Charette asymmetric cyclopropanation.

Section 1: Core Methodology & Self-Validating Protocol

The most reliable method to synthesize[(1R,2R)-2-methylcyclopropyl]methanol is the Charette asymmetric Simmons-Smith cyclopropanation of trans-crotyl alcohol[1]. This protocol utilizes a chiral dioxaborolane ligand to direct the stereochemistry of the zinc carbenoid addition.

Step-by-Step Protocol:

  • Zinc Carbenoid Preparation: To a stirred solution of diethylzinc (1.0 M in hexanes, 2.2 equiv) in anhydrous dichloromethane (DCM) cooled to -10 °C, add diiodomethane (CH₂I₂, 4.4 equiv) dropwise. Stir for 15–20 minutes. Causality: Forming the Zn(CH₂I₂) 2​ carbenoid at sub-zero temperatures prevents premature decomposition and uncontrolled aggregation, which can ruin both yield and stereoselectivity[2].

  • Ligand Pre-Complexation: In a separate flask, prepare a solution of trans-crotyl alcohol (1.0 equiv) and the chiral ligand, butylboronic acid N,N,N',N'-tetramethyl-D-tartaric acid diamide ester (1.1–1.2 equiv), in DCM at 0 °C. Causality: The D-tartaric acid derivative is strictly required to dictate the (1R,2R) absolute configuration[1]. Pre-complexation forms a chiral zinc alkoxide intermediate that shields one face of the alkene.

  • Cyclopropanation: Rapidly transfer the pre-cooled allylic alcohol/ligand mixture into the zinc carbenoid solution via cannula. Stir the resulting mixture at 0 °C for 4 to 24 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ether or DCM. To break down the boron byproducts, stir the combined organic phases vigorously with 2M NaOH overnight. Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure (no lower than 450 mbar) [1]. Causality: The product is highly volatile; standard rotary evaporation will strip the product from the flask.

Section 2: Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) plateauing below 85%?

Root Cause: The most common cause of diminished ee in this reaction is a competing background racemic Simmons-Smith cyclopropanation. This occurs if the zinc carbenoid reacts with the trans-crotyl alcohol before the chiral dioxaborolane ligand has fully coordinated to the substrate. Resolution:

  • Stoichiometry: Ensure you are using a slight excess of the chiral ligand (1.1 to 1.2 equivalents) relative to the allylic alcohol[2].

  • Order of Addition: Never add the ligand and the alcohol sequentially to the carbenoid. They must be pre-mixed in DCM at 0 °C for at least 15 minutes to ensure full complexation prior to introduction to the Zn(CH₂I₂) 2​ solution.

  • Temperature Control: Maintain the reaction strictly between -10 °C and 0 °C. Elevated temperatures increase the rate of the un-catalyzed, racemic background reaction.

Q2: How can I accurately validate the ee of this highly volatile, non-UV-active compound?

Root Cause: [(1R,2R)-2-methylcyclopropyl]methanol lacks a chromophore, rendering standard chiral High-Performance Liquid Chromatography (HPLC) with UV detection ineffective[3]. Resolution: You must build a self-validating analytical step into your workflow. Derivatize the crude primary alcohol using Mosher's acid chloride ((R)- or (S)-MTPA-Cl) in the presence of pyridine/DMAP to form the corresponding Mosher's ester[1]. The ee can then be precisely quantified by integrating the diastereomeric peaks via ^1H NMR (typically focusing on the distinct shifts of the cyclopropyl or methoxy protons) or ^19F NMR spectroscopy.

Q3: I am observing a significant drop in yield during workup, though my ee is fine. How do I fix this?

Root Cause: [(1R,2R)-2-methylcyclopropyl]methanol has a molecular weight of only 86.13 g/mol and is exceptionally volatile[3]. Resolution: Do not use a high-vacuum pump or standard rotary evaporation settings to remove the solvent. Concentrate the organic extracts under mild reduced pressure (e.g., 400–450 mbar) while keeping the water bath temperature at or below 25 °C[1]. Because purification of the free alcohol often leads to massive yield losses, it is highly recommended to use the crude light-yellow oil directly in the next synthetic step, or immediately protect the alcohol (e.g., as a silyl ether or sulfone) before applying high vacuum.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, yield, and enantiomeric purity.

Reaction ConditionLigand EquivalentsTemp (°C)Workup Vacuum (mbar)Yield (%)Enantiomeric Excess (ee %)
Suboptimal (Background Rxn) 0.52550< 20%~ 65%
Standard 1.0020055%88%
Optimized (Recommended) 1.1 - 1.2-10 to 0450> 85%> 94%

References

  • Journal of Organic Chemistry (ACS Publications). Coibacins A and B: Total Synthesis and Stereochemical Revision. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS Publications). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Resolution of 2-Methylcyclopropylmethanol

Welcome to the advanced troubleshooting and technical support portal for the synthesis, resolution, and analysis of 2-methylcyclopropylmethanol. This guide is designed for drug development professionals and synthetic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support portal for the synthesis, resolution, and analysis of 2-methylcyclopropylmethanol. This guide is designed for drug development professionals and synthetic chemists who require high-fidelity stereochemical control.

Below, you will find diagnostic FAQs, field-proven troubleshooting guides, and self-validating experimental protocols to address the specific challenges of isolating and resolving the trans diastereomers and their respective enantiomers.

SECTION 1: Diagnostic FAQs (Analytical & NMR)

Q: How can I definitively distinguish between the cis and trans diastereomers of 2-methylcyclopropylmethanol in my crude reaction mixture? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable non-destructive method for this. The vicinal coupling constants ( 3J ) between the protons on the cyclopropane ring are highly diagnostic due to the rigid Karplus relationship inherent in strained three-membered rings. In the trans isomer, the H1​−H2​ coupling constant typically ranges from 4–6 Hz. Conversely, the cis isomer exhibits a significantly larger coupling constant of 8–10 Hz because the eclipsed spatial arrangement (dihedral angle ~0°) maximizes orbital overlap[1].

Q: My chiral HPLC peaks for the trans enantiomers are co-eluting as a single broad peak. How can I optimize the resolution? A: Standard reversed-phase (C18) columns cannot resolve enantiomers because the physical properties of enantiomers are identical in an achiral environment. Enantiomeric separation requires Chiral Stationary Phases (CSPs). Switching to a cellulose-based CSP (e.g.,2) is highly recommended. Utilize a normal-phase hexane/isopropanol mobile phase (95:5 v/v) at a 1.0 mL/min flow rate. If co-elution persists, lower the column temperature to 25°C; decreasing thermal energy often enhances the thermodynamic interaction differences between the enantiomers and the chiral cavities of the stationary phase[2].

SECTION 2: Troubleshooting Guide – Stereoselective Synthesis vs. Resolution

Issue 1: Intractable Cis/Trans Mixtures Post-Cyclopropanation

Symptom: The standard Simmons-Smith cyclopropanation of crotyl alcohol yields a difficult-to-separate mixture of cis and trans diastereomers, leading to massive yield losses during silica gel chromatography. Root Cause: The stereoselectivity of the Simmons-Smith reaction on allylic alcohols is heavily influenced by the directing effect of the substrate's hydroxyl group. The oxygen atom coordinates tightly with the zinc carbenoid intermediate, directing the methylene delivery to the same face as the hydroxyl group. This inherently favors the formation of the syn (or cis) isomer[3]. Solution: To bypass the need for physical diastereomer separation, implement Charette’s asymmetric Simmons-Smith reaction. By utilizing a chiral dioxaborolane ligand (derived from tartaramide and butylboronic acid), the external chiral reagent overrides the substrate's inherent bias, allowing you to synthesize the trans isomer directly with >95% enantiomeric excess (ee)[4].

Issue 2: Scaling Up Enantiomeric Resolution Without Preparative Chiral HPLC

Symptom: You need to resolve a racemic mixture of trans-2-methylcyclopropylmethanol on a multi-gram scale, but lack access to preparative chiral chromatography infrastructure. Root Cause: Direct enantiomeric resolution requires a chiral environment. Without it, the (1R,2R) and (1S,2S) enantiomers share identical boiling points, solubilities, and retention factors ( Rf​ ). Solution: Perform a chiral derivatization using Mosher's acid chloride (MTPA-Cl). This covalent modification converts the enantiomers into a pair of diastereomeric esters. Because diastereomers possess different physical and electronic properties, they can be easily separated using standard, inexpensive achiral silica gel column chromatography[2]. Once separated, mild hydrolysis yields the pure enantiomers.

SECTION 3: Data Presentation

Table 1: Diagnostic NMR Parameters for Stereochemical Assignment
IsomerVicinal Coupling ( 3JH1−H2​ )Structural Causality
trans-2-methylcyclopropylmethanol 4–6 HzThe dihedral angle approaches 144°, significantly reducing orbital overlap per the Karplus equation.
cis-2-methylcyclopropylmethanol 8–10 HzEclipsed protons (dihedral angle ~0°) maximize orbital overlap, drastically increasing the J value.
Table 2: Validated Analytical Chiral HPLC Conditions for Enantiomeric Resolution
ParameterSpecificationCausality / Rationale
Column Cellulose-based CSP (e.g., Chiralpak® IC)The polysaccharide backbone provides chiral cavities for stereoselective inclusion complexes.
Mobile Phase Hexane / Isopropanol (95:5 v/v)Normal-phase conditions maintain the critical hydrogen-bonding interactions necessary for chiral recognition.
Flow Rate 1.0 mL/minBalances theoretical plate count with acceptable analytical run times.
Temperature 25–40 °CLower temperatures (25°C) often improve resolution ( α ) by maximizing thermodynamic interaction differences.

SECTION 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Chiral Derivatization with Mosher's Acid Chloride (MTPA-Cl)

Objective: Convert racemic trans-2-methylcyclopropylmethanol into separable diastereomers. Causality: The bulky phenyl and trifluoromethyl groups of the MTPA moiety create a highly anisotropic magnetic environment and distinct steric profiles, allowing for both physical chromatographic separation and NMR resolution.

  • Preparation: Dissolve 1.0 eq of racemic trans-2-methylcyclopropylmethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Causality: Ambient moisture will rapidly hydrolyze the highly reactive MTPA-Cl to MTPA acid, killing the reaction yield).

  • Base Addition: Add 3.0 eq of anhydrous pyridine and 0.1 eq of 4-dimethylaminopyridine (DMAP). (Causality: Pyridine acts as an acid scavenger for the generated HCl. DMAP acts as a nucleophilic catalyst to accelerate the esterification of the sterically hindered neopentyl-like alcohol).

  • Derivatization: Dropwise add 1.2 eq of (R)-(-)-MTPA-Cl at 0°C. Stir and allow to warm to room temperature for 4-12 hours.

  • System Validation (In-Process): Monitor via TLC (Hexane/EtOAc 9:1). Validation Check: The product ester will be highly UV-active (254 nm) due to the MTPA phenyl ring, whereas the starting alcohol is UV-inactive and requires KMnO4 staining. Complete disappearance of the stainable baseline spot confirms reaction completion.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with 1M HCl (to remove residual pyridine), brine, and dry over Na2SO4.

  • Separation: Purify and separate the resulting diastereomers via preparative silica gel chromatography.

Protocol B: Mild Hydrolysis of Mosher Esters

Objective: Recover the enantiopure alcohol from the separated Mosher ester without causing epimerization.

  • Solvent Setup: Dissolve the separated MTPA ester in a 3:1:1 mixture of THF/MeOH/H2O.

  • Saponification: Add 5.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O). (Causality: LiOH provides mild saponification conditions that prevent ring-opening or epimerization of the highly strained cyclopropane system, which can occur under harsh acidic or high-heat basic conditions).

  • System Validation (In-Process): Stir at room temperature until TLC indicates complete consumption of the UV-active ester.

  • Extraction: Extract with diethyl ether. The aqueous layer retains the water-soluble lithium salt of Mosher's acid, effectively separating the chiral auxiliary from your product.

  • Concentration: Carefully concentrate the ether layer at low temperature (e.g., 20°C water bath). (Causality: trans-2-methylcyclopropylmethanol is highly volatile (MW 86.13 g/mol ); aggressive rotary evaporation will lead to significant product loss).

  • Final Validation: Run the isolated product on the validated Chiral HPLC method (Table 2) to confirm >95% ee and ensure no racemization occurred during hydrolysis.

SECTION 5: Workflow Visualization

ResolutionWorkflow A Racemic trans-2-Methylcyclopropylmethanol (Starting Material) B (R)-(-)-MTPA-Cl, Pyridine, DMAP (Chiral Derivatization) A->B C Diastereomeric Mosher Esters (Mixture) B->C D Preparative Achiral HPLC / Silica Gel (Physical Separation) C->D E1 (1R,2R)-Mosher Ester (Pure Diastereomer) D->E1 Fraction 1 E2 (1S,2S)-Mosher Ester (Pure Diastereomer) D->E2 Fraction 2 F1 LiOH Hydrolysis E1->F1 F2 LiOH Hydrolysis E2->F2 G1 (1R,2R)-trans-2-Methylcyclopropylmethanol (Enantiopure) F1->G1 G2 (1S,2S)-trans-2-Methylcyclopropylmethanol (Enantiopure) F2->G2

Workflow for the resolution of racemic trans-2-methylcyclopropylmethanol via chiral derivatization.

SECTION 6: References

4.[4] Title: Absolute Configuration and Total Synthesis of (+)-Curacin A, an Antiproliferative Agent from the Cyanobacterium Lyngbya majuscula Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Troubleshooting

Troubleshooting low yields in[(1R,2R)-2-methylcyclopropyl]methanol preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational bottlenecks associated with the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational bottlenecks associated with the synthesis of [(1R,2R)-2-methylcyclopropyl]methanol .

This transformation is typically achieved via the Charette asymmetric cyclopropanation of trans-crotyl alcohol. While highly stereoselective, this reaction is notoriously sensitive to moisture, reagent stoichiometry, and product volatility[1]. Below is a deep dive into the causality of reaction failures, followed by self-validating protocols and targeted FAQs.

Mechanistic Causality: Why Does the Reaction Fail?

The synthesis relies on the electrophilic addition of a zinc carbenoid to an allylic alcohol, directed by a chiral dioxaborolane ligand[2]. Achieving high yields of the (1R,2R)-enantiomer requires the precise orchestration of three highly sensitive components:

  • Carbenoid Stability: The active reagent, Zn(CH2​I)2​ , is generated in situ from diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ). This species is thermodynamically unstable and highly oxophilic. Trace moisture leads to the immediate formation of insoluble Zn(OH)2​ , destroying the stoichiometry and halting conversion.

  • Ligand Integrity: Facial selectivity is governed by the (4S,5S)-dioxaborolane ligand (derived from butylboronic acid and N,N,N′,N′ -tetramethyl-D-tartaramide)[3]. If the boronic ester hydrolyzes due to adventitious water, the reaction defaults to an uncatalyzed, racemic background Simmons-Smith cyclopropanation, drastically lowering the enantiomeric excess (ee) and altering the kinetic profile[2].

  • Product Volatility: [(1R,2R)-2-methylcyclopropyl]methanol has a molecular weight of only 86.13 g/mol . A frequent cause of "low yield" is not a chemical failure, but a physical one: the product easily co-distills with extraction solvents (like dichloromethane or diethyl ether) during rotary evaporation.

Diagnostic Data: Correlating Symptoms to Root Causes

Use the following quantitative diagnostic table to identify the root cause of your yield drop before altering your chemical workflow.

Observed SymptomQuantitative MetricPrimary Root CauseCorrective Action
Apparent Low Yield >95% Conversion, <30% Isolated YieldProduct VolatilityEvaporate solvent at >150 mbar, water bath <20 °C. Do not use high vacuum.
Reaction Stalling <50% Conversion, White PrecipitateMoisture / Reagent DegradationTitrate Et2​Zn prior to use. Flame-dry all glassware. Use fresh, anhydrous DCM.
Loss of Stereocontrol >80% Yield, ee drops below 90%Ligand HydrolysisRe-synthesize or dry the (4S,5S)-dioxaborolane ligand over molecular sieves.
Side Product Formation GC-MS shows methylated alcoholExcess Reagent / Extended TimeQuench reaction promptly at 4 hours. Control Et2​Zn stoichiometry strictly.

Self-Validating Experimental Protocol

To eliminate variables, follow this standardized, self-validating protocol for the Charette asymmetric cyclopropanation of trans-crotyl alcohol[1].

Step 1: Preparation of the Stabilized Zinc Carbenoid Causality Check: The addition of 1,2-dimethoxyethane (DME) is critical. It acts as a bidentate ligand, preventing the aggregation of the zinc carbenoid and stabilizing the monomeric reactive species in solution.

  • Flame-dry a Schlenk flask under argon. Add anhydrous dichloromethane (DCM, 18 mL) and DME (2.0 mL, 19 mmol).

  • Cool the solution to -10 °C.

  • Slowly add Et2​Zn (1.0 M in hexanes, 19.0 mL, 19.0 mmol).

  • Add CH2​I2​ (3.0 mL, 37.0 mmol) dropwise over 15 minutes.

  • Validation Point: Stir for 20 minutes at -10 °C. The solution must remain clear and homogeneous. A white precipitate indicates moisture contamination; if observed, abort the reaction.

Step 2: Asymmetric Cyclopropanation

  • In a separate flame-dried flask, dissolve trans-crotyl alcohol (540 mg, 7.50 mmol) and the chiral ligand (4S,5S)-butylboronic acid N,N,N′,N′ -tetramethyl-D-tartaric acid diamide ester (2.2 g, 8.1 mmol) in anhydrous DCM (37 mL)[1][3].

  • Cool this substrate/ligand solution to -10 °C.

  • Using a cannula, transfer the fresh Zn(CH2​I)2​⋅DME solution into the substrate flask dropwise to maintain the internal temperature.

  • Stir the mixture at 0 °C for exactly 4 hours.

  • Validation Point: Monitor via TLC (KMnO4 stain). The alkene spot ( Rf​≈0.4 in 7:3 Hexanes/EtOAc) should completely disappear.

Step 3: Volatility-Conscious Workup

  • Quench the reaction at 0 °C by carefully adding saturated aqueous NH4​Cl (20 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether ( Et2​O , 2 × 50 mL).

  • Wash the combined organic layers with saturated aqueous Rochelle's salt (to break zinc emulsions) and brine, then dry over anhydrous Na2​SO4​ .

  • Critical Step: Filter the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath set to no higher than 20 °C and the vacuum strictly controlled at >150 mbar .

Troubleshooting FAQs

Q: My conversion is complete according to GC-MS, but my isolated yield is consistently below 40%. Where is my product going? A: You are likely evaporating it.[(1R,2R)-2-methylcyclopropyl]methanol is highly volatile. If you leave the product on a high-vacuum pump to remove residual solvent, you will strip the product alongside it. Switch to a heavier extraction solvent (like cyclopentyl methyl ether, CPME) if you struggle with ether/DCM removal, and never subject the isolated oil to deep vacuum (<10 mbar).

Q: The reaction mixture turns cloudy immediately upon adding diiodomethane. Is this normal? A: No. A cloudy mixture indicates the formation of zinc hydroxide ( Zn(OH)2​ ) or zinc oxide, meaning your system is wet. Ensure your CH2​I2​ is stabilized over copper wire and stored in the dark, and verify the molarity of your Et2​Zn via titration.

Q: Can I scale this reaction up safely? A: Scaling up Simmons-Smith type reactions requires extreme caution due to the highly exothermic nature of carbenoid formation. On a scale larger than 50 mmol, the dropwise addition of CH2​I2​ must be strictly temperature-controlled. Consider transitioning to a continuous flow setup, which has been shown to enhance safety and yield for organozinc species generation[4].

Diagnostic Workflow Visualization

Below is the logical workflow for diagnosing yield issues in this specific synthesis.

G A Low Yield: [(1R,2R)-2-methylcyclopropyl]methanol B Analyze Crude Reaction Mixture (1H NMR / GC-MS) A->B C High Conversion (>95%) Low Isolated Yield B->C Pathway 1 D Low Conversion (<50%) Starting Material Recovered B->D Pathway 2 E Product Volatility Stop high-vacuum evaporation C->E F Carbenoid Failure Check Et2Zn / CH2I2 for moisture D->F G Ligand Hydrolysis Check ee% and dry ligand D->G

Diagnostic workflow for troubleshooting low yields in asymmetric cyclopropanation.

References

  • Coibacins A and B: Total Synthesis and Stereochemical Revision Source: The Journal of Organic Chemistry - ACS Publications URL
  • Stereoselective Synthesis of (S)- and (N)
  • Simmons–Smith reaction Source: Wikipedia URL
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Preserving Ring Integrity in [(1R,2R)-2-methylcyclopropyl]methanol Reactions

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with strained bicyclic or functionalized cyclopropyl systems like [(1R,2R)-2-methylcyclopropyl]methanol present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with strained bicyclic or functionalized cyclopropyl systems like [(1R,2R)-2-methylcyclopropyl]methanol presents a fundamental synthetic challenge: functionalizing the carbinyl position without destroying the chiral three-membered ring.

This guide provides field-proven insights into the causality of ring-opening, diagnostic troubleshooting for common reaction failures, and self-validating protocols designed to preserve your molecule's stereochemical and structural integrity.

Core Mechanistic Principles: The Causality of Ring-Opening

To prevent ring-opening, we must first understand the thermodynamic and kinetic forces driving it. The cyclopropane ring possesses a massive strain energy of approximately 27 kcal/mol, which acts as a powerful thermodynamic driving force for cleavage when a reactive intermediate is generated at the adjacent carbon[1].

When a carbocation forms at the carbinyl position, it exhibits a phenomenon known as "dancing resonance." This occurs because the carbon-carbon bonding orbitals of the cyclopropane ring overlap with the empty p-orbital of the carbocationic center[2]. While this delocalizes the positive charge and provides exceptional stability to the intermediate, it simultaneously establishes a rapid, dynamic equilibrium between the cyclopropylmethyl, cyclobutyl, and homoallyl cations[2]. If a nucleophile traps the homoallyl or cyclobutyl cation, the ring is irreversibly opened or expanded.

Similarly, if a radical intermediate is generated at the carbinyl position, it undergoes extremely rapid homolytic ring cleavage to relieve strain[3]. Therefore, the overarching strategy for preserving the[(1R,2R)-2-methylcyclopropyl] scaffold is to strictly avoid SN1-type carbocations and radical pathways .

Mechanism A Cyclopropylcarbinyl Cation (Intact) B Homoallyl Cation (Ring-Opened) A->B Strain Relief (~27 kcal/mol) C Cyclobutyl Cation (Ring-Expanded) A->C Dancing Resonance B->A C->A

Equilibrium dynamics of the cyclopropylcarbinyl cation leading to ring-opening.

Diagnostic Troubleshooting & FAQs

Q1: My nucleophilic substitution reactions on the alcohol yield a complex mixture of butenyl and cyclobutyl derivatives. How do I force the reaction to retain the cyclopropane ring? A1: This product distribution is the classic signature of a cyclopropylmethyl cation rearrangement[2]. To prevent this, you must force the reaction through a concerted SN2 mechanism . Avoid strong Brønsted or Lewis acids that generate a free carbocation[3]. Instead, convert the alcohol to a good leaving group (like a mesylate) under strictly basic conditions, followed by displacement using a strong nucleophile. If a carbocation pathway is absolutely unavoidable, lower the reaction temperature (e.g., -78 °C) and use less polar, highly nucleophilic solvents to trap the initial cation before the rearrangement equilibrium can establish[2].

Q2: I need to oxidize the methanol group to an aldehyde. Will standard oxidants cleave the ring? A2: Oxidations can be safely performed if radical and highly acidic intermediates are avoided. The cyclopropylmethyl radical undergoes rapid ring-opening, so you must avoid radical initiators, UV light, or high-temperature oxidative conditions[3]. Furthermore, classical Lewis acid-mediated protocols can lead to cyclopropane opening through the ionization of alkoxy groups[1]. Electrophile formation under non-acidic conditions (such as Swern oxidation, TEMPO/bleach, or Dess-Martin periodinane) provides strategic benefits and generally preserves the ring[1].

Q3: How do I verify that the (1R,2R) ring is intact during my reaction monitoring? A3: Do not rely solely on TLC or mass spectrometry, as isomeric ring-expanded products will have identical masses. Rely on 1H NMR . The intact [(1R,2R)-2-methylcyclopropyl] ring features distinct, highly shielded upfield multiplets between 0.1 ppm and 0.8 ppm for the cyclopropane protons. The disappearance of these peaks and the appearance of vinylic protons (5.0–6.0 ppm) indicates homoallyl rearrangement, while shifts to ~1.5–2.5 ppm suggest cyclobutyl expansion.

Empirical Performance Data

The ratio of intact versus rearranged products is highly dependent on the reaction conditions[2]. The table below summarizes the causality between specific experimental parameters and the expected structural integrity of the cyclopropylcarbinyl system.

Reaction ParameterExperimental ConditionDominant MechanismExpected Ring Retention (%)
Temperature High (> 50 °C)SN1 / Radical< 10% (Extensive cleavage)
Temperature Low (-78 °C to 0 °C)SN2 / Kinetic Trapping> 95% (Ring preserved)
Solvent Polarity High (e.g., Water, MeOH)SN1 (Carbocation stabilization)10 - 30%
Solvent Polarity Low/Aprotic (e.g., DCM, THF)SN2> 90%
Reagent Type Lewis/Brønsted AcidsSN1< 5% (Rapid rearrangement)
Reagent Type Basic/NucleophilicSN2> 95%

Self-Validating Experimental Protocols

To functionalize[(1R,2R)-2-methylcyclopropyl]methanol without triggering strain-release cleavage, the hydroxyl group is typically converted into a sulfonate ester. The following protocol outlines a self-validating system for mild mesylation.

Protocol: Mild Mesylation of[(1R,2R)-2-methylcyclopropyl]methanol

This methodology converts the alcohol to a mesylate leaving group without generating a carbocation, preserving the chiral cyclopropane ring for subsequent SN2 displacement[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve [(1R,2R)-2-methylcyclopropyl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[4].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath[4]. Causality: Lowering the temperature minimizes the activation energy available for rearrangement and controls the exotherm of the mesylation.

  • Acid Scavenging: Add triethylamine (1.5 eq) dropwise to the stirred solution[4]. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated in the next step and preventing acid-catalyzed SN1 ring-opening.

  • Electrophilic Activation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise[4]. Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours[4].

  • In-Process Validation (TLC): Monitor the reaction. The mesylate will appear as a distinct, less polar spot compared to the starting alcohol.

  • Quench & Extraction: Quench the reaction with a saturated aqueous NaHCO₃ solution[4]. Separate the organic layer and wash sequentially with water and brine[4]. Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.

  • Final Validation (NMR): Run a crude 1H NMR. The success of the protocol is validated by the retention of the upfield cyclopropane protons (0.1–0.8 ppm) and the appearance of a sharp mesylate methyl singlet (~3.0 ppm).

Workflow Step1 1. Substrate Preparation [(1R,2R)-2-methylcyclopropyl]methanol in DCM Step2 2. Thermal Control Cool to 0 °C to suppress rearrangement Step1->Step2 Step3 3. Acid Scavenging Add Et3N (1.5 eq) to prevent SN1 Step2->Step3 Step4 4. Electrophilic Activation Add MsCl (1.2 eq) dropwise Step3->Step4 Step5 5. Isolation & Validation Quench with NaHCO3, verify via 1H NMR Step4->Step5

Self-validating workflow for mild mesylation of[(1R,2R)-2-methylcyclopropyl]methanol.

References

  • Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A - PMC -
  • Application Notes and Protocols for the Utilization of Cyclopropylmethanol as a Chiral Building Block in Synthesis - Benchchem -
  • preventing rearrangement of the cyclopropylmethyl c
  • How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane - Benchchem -

Sources

Troubleshooting

Technical Support Center: Optimizing the Cyclopropanation of Crotyl Alcohol

Welcome to the Technical Support and Troubleshooting Center for the cyclopropanation of crotyl alcohol. Crotyl alcohol ((2E)-but-2-en-1-ol or its Z-isomer) is a highly versatile allylic alcohol used to synthesize stereod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the cyclopropanation of crotyl alcohol. Crotyl alcohol ((2E)-but-2-en-1-ol or its Z-isomer) is a highly versatile allylic alcohol used to synthesize stereodefined cyclopropylcarbinols. These are critical building blocks for complex natural products, including curacin A and coibacins[1],[2]. However, achieving high conversion while minimizing side products—such as O-H insertion, incomplete reaction, and diastereomeric leakage—requires precise mechanistic control.

This guide provides researchers and drug development professionals with causality-driven troubleshooting steps, validated protocols, and structural insights to optimize this critical transformation.

Section 1: Core Mechanisms & Side Product Pathways

Understanding the divergent pathways of carbenoid intermediates is the first step in troubleshooting. The choice of cyclopropanation method directly dictates the primary side products you will encounter.

Caption: Reaction pathways of crotyl alcohol cyclopropanation and side product formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant ether formation instead of the desired cyclopropane when using diazo compounds? A1: This is a classic chemoselectivity issue. In standard transition-metal-catalyzed diazo decomposition (e.g., with Rh(II) or Cu catalysts), the electrophilic metal-carbene intermediate is highly susceptible to nucleophilic attack by the free hydroxyl group of crotyl alcohol. This leads to competitive O-H insertion (ether formation) rather than the desired [2+1] cycloaddition across the alkene[3]. Causality & Solution: To suppress O-H insertion, the hydroxyl group must be masked or utilized as a directing group. A state-of-the-art solution is the4[4]. This traceless handle temporarily acylates the alcohol, eliminating the free O-H nucleophile, and directs the Rh-carbene to the same face as the oxygen atom, yielding the cyclopropane in 81% yield and >20:1 d.r.[3],[4].

Q2: My Charette asymmetric cyclopropanation of trans-crotyl alcohol is stalling at 60% conversion. How do I minimize unreacted starting material and zinc-related side products? A2: Incomplete conversion in the Charette protocol is typically caused by premature quenching of the zinc carbenoid by trace moisture, or improper pre-complexation of the directing ligand[5]. Causality & Solution: The active cyclopropanating species, a zinc carbenoid ( Zn(CH2​I)2​ ), is highly moisture-sensitive. Furthermore, the chiral dioxaborolane ligand must pre-complex with the allylic alcohol to form a rigid transition state that accelerates the reaction and dictates facial selectivity. Ensure the ligand is added stoichiometrically and pre-stirred with crotyl alcohol before the addition of the zinc reagent. Using a slight excess of Zn(CH2​I)2​ (prepared fresh from Et2​Zn and CH2​I2​ ) can drive the reaction to completion[5],[2].

Q3: How does the geometry of crotyl alcohol (cis vs. trans) affect the side product profile? A3: The cyclopropanation of allylic alcohols is generally stereospecific with respect to the starting alkene geometry[3]. However, cis-crotyl alcohol can suffer from increased steric hindrance during the approach of the bulky metal-carbene or zinc-carbenoid complex, sometimes leading to lower yields compared to the trans isomer[1]. Causality & Solution: The stereospecificity is preserved because the[2+1] annulation is concerted. If yields drop with cis-crotyl alcohol, extending the reaction time or slightly increasing the equivalent of the carbenoid is recommended. For example, in the 1, the asymmetric Charette cyclopropanation of cis-crotyl alcohol was successfully employed followed by ruthenium-catalyzed oxidation without epimerization[1].

Section 3: Troubleshooting Guide for Protocol Optimization

Caption: Step-by-step troubleshooting workflow for optimizing crotyl alcohol cyclopropanation.

Section 4: Validated Experimental Protocols

Protocol A: Rh(III)-Catalyzed Directed Cyclopropanation of Crotyl Alcohol

This protocol leverages a traceless N-enoxyphthalimide directing group to prevent O-H insertion and maximize diastereoselectivity[3],[4].

  • Preparation : In an oven-dried vial under a nitrogen atmosphere, add phenyl-N-enoxyphthalimide (1.0 equiv) and crotyl alcohol (1.2 equiv)[4].

  • Catalyst & Base Addition : Add the rhodium catalyst [Cp∗CF3​RhCl2​]2​ (5 mol%) and potassium pivalate (KOPiv, 2.0 equiv)[4].

  • Solvent & Temperature Control : Suspend the mixture in anhydrous 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M. Cool the reaction vessel to 0 °C[4].

    • Mechanistic Insight (Self-Validation): Lowering the temperature from 21 °C to 0 °C suppresses background non-directed pathways and thermal degradation of the carbenoid, boosting the yield to 81% while maintaining an exceptional >20:1 d.r.[4].

  • Reaction : Stir at 0 °C for 16 hours[4].

  • Workup : Filter the crude mixture through a short pad of silica to remove the rhodium catalyst, concentrate under reduced pressure, and purify via flash column chromatography[4].

Protocol B: Charette Asymmetric Cyclopropanation (Simmons-Smith Variant)

Used for the highly enantioselective synthesis of cyclopropyl fragments, avoiding the aggregation issues of classical Simmons-Smith reactions[5],[2].

  • Ligand Complexation : In a flame-dried flask, dissolve the chiral dioxaborolane ligand (1.2 equiv) and trans-crotyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM)[2]. Stir in the presence of activated 4Å molecular sieves for 30 minutes at room temperature.

    • Mechanistic Insight (Self-Validation): The 30-minute pre-stir is non-negotiable. It ensures complete pre-complexation of the alcohol to the boron center, which is the sole driver of facial selectivity and prevents racemic background reactions[5].

  • Carbenoid Generation : In a separate flame-dried flask, prepare Zn(CH2​I)2​ by slowly adding CH2​I2​ (3.0 equiv) to a solution of Et2​Zn (1.5 equiv) in DCM at -10 °C[5].

  • Cyclopropanation : Cool the crotyl alcohol/ligand mixture to -10 °C and transfer the zinc carbenoid solution via cannula to prevent atmospheric moisture exposure.

  • Quench : Stir for 12-16 hours, then carefully quench with saturated aqueous NH4​Cl to prevent over-oxidation or degradation of the sensitive cyclopropylcarbinol during basic workups.

Section 5: Quantitative Data & Benchmarks

The following table summarizes the performance metrics and primary side-product avoidance of the major cyclopropanation methodologies applied to crotyl alcohol.

MethodReagents / CatalystDirecting Group / LigandYield (%)SelectivityPrimary Side Product Avoided
Rh(III)-Catalyzed [4] [Cp∗CF3​RhCl2​]2​ , KOPivN-enoxyphthalimide81%>20:1 d.r.O-H Insertion (Etherification)
Charette Asymmetric [2] Et2​Zn , CH2​I2​ Chiral Dioxaborolane85–90%>94:6 e.r.Incomplete Conversion
Classical Simmons-Smith [6]Zn-Cu couple, CH2​I2​ None (Substrate O-H)50–65%Moderate d.r.Zinc aggregation / Polymerization

References

  • Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols Journal of the American Chemical Society (ACS Publications)[Link]

  • Synthesis of cyclopropane containing natural products Tetrahedron (e-Publications@Marquette)[Link]

  • Total Synthesis of the Antimitotic Marine Natural Product (+)-Curacin A ACS Publications[Link]

  • Coibacins A and B: Total Synthesis and Stereochemical Revision PMC - NIH[Link]

Sources

Optimization

Proper storage conditions to prevent degradation of[(1R,2R)-2-methylcyclopropyl]methanol

Welcome to the Advanced Technical Support Center for [(1R,2R)-2-methylcyclopropyl]methanol . As a highly strained chiral building block, this compound is notorious for deceiving researchers. While it appears as a stable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for [(1R,2R)-2-methylcyclopropyl]methanol . As a highly strained chiral building block, this compound is notorious for deceiving researchers. While it appears as a stable, clear liquid at room temperature, its inherent ring strain (approx. 27.5 kcal/mol) makes it a kinetic spring waiting to uncoil.

As an Application Scientist, I frequently see researchers lose weeks of synthetic work because their chiral cyclopropylcarbinyl systems degraded in the fridge. This guide is designed to move beyond basic safety data sheets, explaining the causality behind degradation and providing field-proven, self-validating protocols to preserve your compound's structural and stereochemical integrity.

Part 1: Mechanistic Understanding of Degradation

To prevent degradation, you must understand the enemy. [(1R,2R)-2-methylcyclopropyl]methanol faces two primary degradation pathways:

  • Acid-Catalyzed Rearrangement (The Primary Threat): The cyclopropane ring is stable under neutral and basic conditions, but highly susceptible to strongly acidic environments or conditions that generate carbocationic intermediates [1]. If the primary alcohol is protonated by trace acids, it acts as a leaving group. The resulting cyclopropylcarbinyl cation rapidly equilibrates with homoallylic and cyclobutyl cations (the classic non-classical tricyclobutonium ion phenomenon) [2]. This destroys both the ring structure and your carefully constructed (1R,2R) stereocenters.

  • Oxidation: Like all primary alcohols, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid upon prolonged exposure to atmospheric oxygen, a process accelerated by light and heat [3].

G A [(1R,2R)-2-methylcyclopropyl]methanol B Protonation & Dehydration (Acidic Conditions) A->B Trace H+ C Cyclopropylcarbinyl Cation (Non-classical) B->C -H2O D Homoallylic Cation C->D Ring Opening E Cyclobutyl Cation C->E Ring Expansion F Homoallylic Alcohols (Alkene Impurities) D->F +H2O / -H+ G Cyclobutanols (Ring-Expanded) E->G +H2O / -H+

Mechanistic pathway of acid-catalyzed cyclopropylcarbinyl rearrangement and degradation.

Part 2: Troubleshooting Guide & FAQs

Q: My 1 H NMR shows unexpected alkene peaks (multiplet at ~5.5 ppm) and a loss of the upfield cyclopropyl protons (~0.5 ppm). What happened? A: This is the classic signature of the cyclopropylcarbinyl-to-homoallyl rearrangement. Your sample was exposed to trace acid. Causality: Standard borosilicate glassware possesses surface silanol groups (Si-OH) which are mildly acidic. Over months of storage, these surface protons are enough to catalyze the dehydration of the alcohol, triggering ring-opening. Solution: Never store this compound in untreated clear glass. Switch to base-washed, amber glassware (see Protocol A).

Q: The liquid has turned slightly yellow, and I see a sharp singlet at ~9.5 ppm in the 1 H NMR. Is it ruined? A: Yes, the compound has undergone auto-oxidation. The peak at 9.5 ppm is the aldehyde proton of 2-methylcyclopropanecarbaldehyde. Causality: Oxygen ingress combined with photo-excitation (light exposure) generates reactive oxygen species that oxidize the primary alcohol [3]. Solution: Store the compound under a strict Argon atmosphere in amber vials. Argon is heavier than Nitrogen and provides a superior "blanket" over the liquid during storage.

Q: I stored the compound at -20°C under Argon, but I am seeing a loss of diastereomeric purity (the 1R,2R ratio is dropping). Why? A: You are experiencing reversible carbocation formation. Causality: If your solvent or the compound itself contained trace moisture and trace Lewis/Brønsted acids, the alcohol can be transiently protonated. Even if the ring doesn't permanently open, the formation of the planar carbocation at the carbinyl position allows for bond rotation. When water re-attacks, it can do so from the opposite face, scrambling the stereocenter. Solution: Store the compound over activated 4Å molecular sieves to aggressively scavenge moisture, acting as a self-validating desiccant system.

Part 3: Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness in your storage workflow, do not just place the bottle in the fridge. Follow this self-validating protocol to create an ultra-stable storage environment.

Protocol A: Preparation of Acid-Free Storage Vials

Objective: Eliminate surface silanol acidity from glass containers.

  • Preparation: Prepare a base-bath solution consisting of KOH (200 g), isopropanol (1 L), and deionized water (100 mL).

  • Submersion: Submerge amber borosilicate glass vials in the base bath for exactly 12 hours. Caution: Longer exposure will etch and weaken the glass.

  • Neutralization & Rinsing: Remove vials and rinse 5 times with deionized water, followed by 2 rinses with HPLC-grade acetone.

  • Baking: Bake the vials in an oven at 150°C for 4 hours to drive off all residual moisture.

  • Validation Step: To validate the absence of acidity, rinse one baked vial with neutral distilled water and test the effluent with a micro-pH probe. It should read strictly neutral (pH 7.0 - 7.2).

Protocol B: Inerting and Aliquoting

Objective: Prevent oxidation and moisture ingress during long-term storage.

  • Sieve Activation: Add 4Å molecular sieves to a glass petri dish and activate them in a muffle furnace at 300°C for 3 hours. Cool them in a vacuum desiccator.

  • Aliquoting: Inside a glovebox or using a Schlenk line with positive Argon flow, transfer 2-3 activated molecular sieves into each base-washed amber vial.

  • Transfer: Transfer the[(1R,2R)-2-methylcyclopropyl]methanol into the vials. Pro-tip: Aliquot into single-use volumes (e.g., 500 µL) to prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Sealing: Purge the headspace heavily with Argon. Seal immediately with a PTFE-lined cap (Teflon is chemically inert and prevents plasticizer leaching). Wrap the cap boundary tightly with Parafilm.

  • Storage: Transfer the sealed vials to a -20°C freezer dedicated to flammable organics [3].

Part 4: Quantitative Storage Data Summary

Use the following table to benchmark your expected shelf life based on your laboratory's storage capabilities.

Storage TemperatureAtmosphereContainer MaterialAdditivesEstimated Shelf LifePrimary Degradation Risk
20–25°C (Ambient)AirStandard Clear GlassNone< 1 MonthOxidation, Photo-degradation
2–8°C (Fridge)AirAmber GlassNone3–6 MonthsSlow Oxidation, Moisture Ingress
20–25°C (Ambient)ArgonStandard Clear Glass4Å Mol. Sieves6–12 MonthsAcid-catalyzed rearrangement
-20°C (Freezer) Argon Base-washed Amber Glass 4Å Mol. Sieves > 2 Years Minimal (Optimal Condition)

References

  • Lin, X., et al. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. PMC - National Institutes of Health. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to cis- and trans-2-Methylcyclopropylmethanol

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a molecule. The rigid, three...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a molecule. The rigid, three-membered ring of cyclopropane derivatives presents unique stereochemical challenges and, consequently, distinct spectroscopic signatures that can be leveraged for unambiguous identification. This guide provides an in-depth spectroscopic comparison of cis- and trans-2-methylcyclopropylmethanol, focusing on the key differentiating features in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. While direct, published side-by-side comparisons are scarce, this guide synthesizes foundational spectroscopic principles to provide a robust, predictive framework for their differentiation.

The Unique Spectroscopic Landscape of the Cyclopropyl Ring

The cyclopropane ring's high degree of ring strain and unique electronic structure profoundly influence its spectroscopic properties. The C-C bonds possess significant p-character, leading to a phenomenon often described as a "ring current" effect.[1][2] This creates a magnetically anisotropic environment where the region above and below the plane of the ring is shielded, while the region in the plane of the ring is deshielded.[1][3] This effect is a primary reason for the characteristic upfield chemical shifts of cyclopropyl protons in ¹H NMR spectroscopy, often appearing in the 0.2-1.5 ppm range, a region typically devoid of signals from other saturated acyclic systems.[4]

Distinguishing cis and trans Isomers: A Tale of Two Protons

The key to differentiating the cis and trans isomers of 2-methylcyclopropylmethanol lies in the distinct spatial relationships between the substituents on the cyclopropane ring. These relationships are most clearly elucidated by ¹H NMR spectroscopy, specifically through the analysis of chemical shifts and proton-proton coupling constants.

G cluster_cis cis-2-methylcyclopropylmethanol cluster_trans trans-2-methylcyclopropylmethanol cis_img trans_img

Caption: Molecular structures of cis- and trans-2-methylcyclopropylmethanol.

¹H NMR Spectroscopy: The Decisive Technique

The most definitive spectroscopic tool for assigning the stereochemistry of these isomers is ¹H NMR. The primary points of comparison are the vicinal coupling constants (³JHH) and the chemical shifts of the cyclopropyl protons.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5] In cyclopropane systems, this leads to a reliable rule: the coupling constant between cis protons (³Jcis) is consistently larger than that between trans protons (³Jtrans).[6][7][8]

    • ³Jcis: Typically ranges from 7-13 Hz.

    • ³Jtrans: Typically ranges from 2-7 Hz. This significant difference in coupling constants for the protons on the carbon atoms bearing the methyl and hydroxymethyl groups provides an unambiguous method for stereochemical assignment.

  • Chemical Shifts (δ): The relative positioning of the methyl and hydroxymethyl groups leads to different steric and electronic environments for the cyclopropyl protons.

    • In the cis isomer , the methyl and hydroxymethyl groups are on the same face of the ring. This can lead to through-space steric compression and anisotropic effects that will influence the chemical shifts of the ring protons differently compared to the trans isomer.

    • In the trans isomer , these groups are on opposite faces, resulting in a less sterically crowded environment for the ring protons.

¹³C NMR Spectroscopy: Supporting Evidence

While ¹H NMR is often definitive, ¹³C NMR provides complementary data. The chemical shifts of the cyclopropyl carbons are sensitive to the stereochemistry of the substituents. Steric compression, known as the gamma-gauche effect, can cause an upfield shift (lower ppm value) for carbons in a sterically crowded environment. Therefore, it is predicted that the cyclopropyl carbons in the cis isomer will exhibit slightly different chemical shifts compared to the trans isomer due to the closer proximity of the substituents.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for the cis and trans isomers based on established principles.

Table 1: Predicted ¹H NMR Data

Proton Assignment cis-2-methylcyclopropylmethanol trans-2-methylcyclopropylmethanol Key Differentiating Feature
-CH(CH₃)- MultipletMultipletSubtle chemical shift difference.
-CH(CH₂OH)- MultipletMultipletSubtle chemical shift difference.
-CH₂- (ring) Two separate multipletsTwo separate multipletsChemical shifts differ due to anisotropy.
-CH₃ DoubletDoubletSubtle chemical shift difference.
-CH₂OH Two separate multiplets (diastereotopic)Two separate multiplets (diastereotopic)Subtle chemical shift difference.
-OH Broad singletBroad singletPosition is concentration-dependent.
³JH,H (ring) cis coupling: ~7-13 Hztrans coupling: ~2-7 HzPrimary method for assignment. [6][8]

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) for cis isomer Predicted δ (ppm) for trans isomer Reason for Predicted Difference
-CH(CH₃)- 15 - 2515 - 25Minor shift due to steric environment.
-CH(CH₂OH)- 15 - 2515 - 25Minor shift due to steric environment.
-CH₂- (ring) 5 - 155 - 15Gamma-gauche effect may cause slight upfield shift in the cis isomer.
-CH₃ 10 - 2010 - 20Steric interactions may cause a slight shift.
-CH₂OH 65 - 7565 - 75Minimal difference expected.

Table 3: Predicted IR and MS Data

Technique Predicted Data Comments
IR Spectroscopy O-H stretch: Broad, ~3300-3600 cm⁻¹C(sp³)-H stretch: ~2850-3000 cm⁻¹C(ring)-H stretch: ~3000-3100 cm⁻¹C-O stretch: ~1050 cm⁻¹Minimal differences are expected between the isomers in a standard IR spectrum.[9] Subtle variations in the fingerprint region may exist but are unlikely to be diagnostic without authentic reference spectra.
Mass Spectrometry Molecular Ion (M⁺): m/z = 86 (may be weak)Key Fragments: m/z = 68 [M-H₂O]⁺m/z = 55 [M-CH₂OH]⁺m/z = 43Fragmentation is expected to be dominated by the loss of water (dehydration) and alpha-cleavage (loss of the hydroxymethyl radical).[10][11] While stereoisomers can sometimes show differences in fragment ion intensities, significant, diagnostic differences for these isomers are not anticipated.[12][13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of cis- and trans-2-methylcyclopropylmethanol.

Synthesis Overview

The target compounds can be synthesized via a Simmons-Smith cyclopropanation of cis- and trans-crotyl alcohol, respectively.[14][15] The reaction with allylic alcohols is known to be directed by the hydroxyl group, leading to the formation of the cyclopropane ring on the same face as the alcohol, which is crucial for stereocontrol.[16]

Caption: General workflow for synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, 5 mm NMR tube.[17][18] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5] Use a spectral width of at least 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Use a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds. A DEPT-135 experiment can be run to differentiate CH₃/CH groups from CH₂ groups.

  • Data Processing and Analysis: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal. Accurately measure the coupling constants from the ¹H NMR spectrum to determine the stereochemistry.

Infrared (IR) Spectroscopy
  • Sample Preparation: As the samples are liquids, the easiest method is Attenuated Total Reflectance (ATR). Place one or two drops of the neat liquid sample directly onto the ATR crystal.[19] Alternatively, a thin film can be prepared by placing a drop of the liquid between two NaCl or KBr plates.[20][21]

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[19] Acquire and average at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal or salt plates should be run first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, C-H, and C-O stretching vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.[22]

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a slightly polar DB-1701). Use a temperature program that starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 200 °C) to ensure separation of the isomers and any impurities.[23]

  • MS Data Acquisition: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 35-200.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. Analyze the mass spectrum for each isomer to identify the molecular ion and key fragment ions.

Conclusion

The definitive differentiation between cis- and trans-2-methylcyclopropylmethanol is reliably achieved through the analysis of vicinal proton-proton coupling constants in ¹H NMR spectroscopy. A larger coupling constant (typically >7 Hz) between the protons on the substituted ring carbons is indicative of the cis isomer, while a smaller coupling constant (typically <7 Hz) confirms the trans isomer. While ¹³C NMR, IR, and MS provide essential structural information that corroborates the overall molecular formula and functional groups, they are less diagnostic for this specific stereochemical assignment. By applying the foundational principles outlined in this guide, researchers can confidently assign the stereochemistry of these and similar substituted cyclopropane systems, ensuring the integrity of their chemical studies.

References

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  • GIACOMINI, D., & Galasso, V. (2009). DFT-GIAO 1H and 13C NMR prediction of chemical shifts for the configurational assignment of 6beta-hydroxyhyoscyamine diastereoisomers. Magnetic Resonance in Chemistry, 47(9), 748-754.
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Comparative

A Comparative Guide to Chiral Catalysts for the Synthesis of [(1R,2R)-2-methylcyclopropyl]methanol

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. The [(1R,2R)-2-methylcyclopropyl]methanol moiety is a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. The [(1R,2R)-2-methylcyclopropyl]methanol moiety is a valuable synthon, and its preparation with high enantiopurity presents a significant synthetic challenge. This guide provides an in-depth comparison of leading chiral catalytic systems for the asymmetric cyclopropanation of 2-methyl-2-propen-1-ol, the direct precursor to this target molecule. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your synthetic campaigns.

The Synthetic Challenge: Stereocontrol in the Formation of a Chiral Cyclopropane

The construction of the cyclopropane ring with simultaneous control of two adjacent stereocenters is a non-trivial task. The synthesis of [(1R,2R)-2-methylcyclopropyl]methanol requires a catalyst that can effectively differentiate the enantiotopic faces of the alkene in 2-methyl-2-propen-1-ol and facilitate the diastereoselective addition of a methylene group. Two primary catalytic strategies have emerged as powerful solutions: the modified Asymmetric Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation, most notably with dirhodium(II) complexes.

Performance Comparison of Leading Chiral Catalysts

The choice of catalyst is paramount in achieving high yield and enantioselectivity. Below is a summary of the performance of key catalytic systems for the asymmetric cyclopropanation of allylic alcohols, with a focus on data relevant to the synthesis of [(1R,2R)-2-methylcyclopropyl]methanol.

Catalyst SystemChiral Ligand/CatalystSubstrateYield (%)e.e. (%)Diastereoselectivity (dr)Reference
Asymmetric Simmons-Smith Charette's Dioxaborolane LigandCinnamyl alcohol9291>20:1[1]
(from (R,R)-DIPT)
Asymmetric Simmons-Smith Shi's Dipeptide LigandUnfunctionalized Olefinsup to 91up to 91N/A[2]
(N-Boc-L-Val-L-Pro-OMe)
Dirhodium(II) Catalysis Rh₂(S-DOSP)₄Styrene & Aryldiazoacetate8787N/A[3]
Dirhodium(II) Catalysis Rh₂(S-PTAD)₄Styrene & Ortho-substituted AryldiazoacetateHighHighN/A[4]
Cobalt(II) Catalysis (OIP)CoBr₂1,3-Diene & 2,2-Dichloropropane9093N/A[5]

In-Depth Analysis of Catalytic Systems

The Charette Asymmetric Simmons-Smith Reaction

The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic and reliable method for cyclopropanation.[6][7][8] The key to its asymmetric variant lies in the use of a chiral ligand to control the stereochemical outcome. The work of Charette and co-workers, employing a chiral dioxaborolane ligand derived from tartaric acid, has proven to be a highly effective strategy for the asymmetric cyclopropanation of allylic alcohols.[1][9]

Mechanism of Stereocontrol:

The reaction proceeds through the in-situ formation of a chiral zinc complex. The allylic alcohol substrate coordinates to the zinc center, which is also chelated by the chiral dioxaborolane ligand. This ternary complex adopts a well-defined three-dimensional structure that directs the delivery of the methylene group from the iodomethylzinc species to one face of the double bond.[10] The high level of organization in the transition state is the primary reason for the excellent enantioselectivity observed.

Catalytic Cycle of the Charette Asymmetric Simmons-Smith Reaction

G cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Carbenoid Formation and Delivery A Allylic Alcohol (2-methyl-2-propen-1-ol) D Chiral Zinc-Alkoxide-Ligand Complex A->D B Chiral Dioxaborolane Ligand B->D C Et₂Zn C->D F Chiral Zinc Carbenoid Complex D->F E CH₂I₂ E->F G [(1R,2R)-2-methylcyclopropyl]methanol F->G Intramolecular Methylene Transfer H Regenerated Zn Species F->H H->D Re-entry into catalytic cycle

Caption: Proposed catalytic cycle for the Charette asymmetric cyclopropanation.

Experimental Protocol: Charette Asymmetric Cyclopropanation of 2-methyl-2-propen-1-ol

This protocol is adapted from the general procedure described by Charette et al.[1]

Materials:

  • 2-methyl-2-propen-1-ol

  • Chiral dioxaborolane ligand (prepared from n-BuB(OH)₂ and (R,R)-N,N,N',N'-tetramethyltartaramide)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, argon-purged flask is added the chiral dioxaborolane ligand (1.1 equivalents).

  • Anhydrous DCM is added, and the solution is cooled to 0 °C.

  • A solution of 2-methyl-2-propen-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise.

  • Diethylzinc (2.2 equivalents) is added dropwise, and the resulting mixture is stirred at 0 °C for 30 minutes.

  • Diiodomethane (2.2 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford [(1R,2R)-2-methylcyclopropyl]methanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organozinc reagents are highly sensitive to moisture and air. Rigorous exclusion of water is critical for the reaction to proceed efficiently.

  • Stoichiometry of Reagents: A slight excess of the chiral ligand and zinc reagents ensures the complete formation of the active catalytic species and drives the reaction to completion.

  • Slow Addition at Low Temperature: The formation of the zinc alkoxide and the subsequent addition of diiodomethane are exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

  • Quenching with NH₄Cl: The saturated aqueous NH₄Cl solution protonates the zinc alkoxide product and neutralizes any remaining organozinc species, allowing for safe workup.

Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) tetracarboxylate complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes.[11][12] The chirality of the cyclopropane product is controlled by the C₂-symmetric ligands on the dirhodium core. A variety of highly effective chiral ligands, such as those derived from pyroglutamate (e.g., Rh₂(S-DOSP)₄) and N-sulfonylated amino acids (e.g., Rh₂(S-PTAD)₄), have been developed.[4]

The Challenge of Allylic Alcohols:

A significant challenge in the dirhodium-catalyzed cyclopropanation of allylic alcohols is the competing O-H insertion reaction. The highly reactive rhodium carbene can insert into the O-H bond of the alcohol, leading to the formation of an ether byproduct and reducing the yield of the desired cyclopropane.[13]

Strategies to Overcome O-H Insertion:

  • Protection of the Hydroxyl Group: A straightforward approach is to protect the alcohol as an ether or silyl ether before cyclopropanation, followed by deprotection. However, this adds two steps to the synthetic sequence.

  • Use of Bulky Diazo Reagents or Catalysts: Steric hindrance around the rhodium center or on the diazo compound can disfavor the O-H insertion pathway.

  • Intramolecular Reactions: In some cases, tethering the diazo group to the allylic alcohol can favor intramolecular cyclopropanation over intermolecular O-H insertion.

Catalytic Cycle of Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

G cluster_0 Carbene Formation cluster_1 Cyclopropanation A Chiral Dirhodium(II) Catalyst (Rh₂(L*)₄) C Rhodium Carbene Intermediate A->C B Diazo Compound (e.g., Ethyl Diazoacetate) B->C Coordination & N₂ Extrusion D N₂ F [(1R,2R)-2-methylcyclopropyl]methanol Derivative C->F E 2-methyl-2-propen-1-ol E->F Asymmetric Carbene Transfer F->A Catalyst Regeneration

Caption: Generalized catalytic cycle for dirhodium-catalyzed asymmetric cyclopropanation.

Experimental Protocol: Dirhodium-Catalyzed Asymmetric Cyclopropanation (Illustrative for a Protected Allylic Alcohol)

Due to the challenge of O-H insertion, this protocol illustrates the cyclopropanation of a protected form of 2-methyl-2-propen-1-ol (e.g., the TBDMS ether).

Materials:

  • 2-methyl-2-propen-1-ol TBDMS ether

  • Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄, 0.5 mol%)

  • Ethyl diazoacetate (EDA)

  • Anhydrous Dichloromethane (DCM)

  • Tetrabutylammonium fluoride (TBAF) for deprotection

Procedure:

  • To a flame-dried, argon-purged flask is added the chiral dirhodium(II) catalyst (0.005 equivalents) and anhydrous DCM.

  • The protected allylic alcohol (1.0 equivalent) is added.

  • A solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM is added dropwise via syringe pump over 4 hours to the stirred solution at room temperature.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the protected cyclopropylmethanol.

  • The protecting group is removed using a standard procedure (e.g., TBAF for TBDMS) to yield [(1R,2R)-2-methylcyclopropyl]methanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

  • Syringe Pump Addition of Diazo Compound: Diazo compounds can be explosive and are typically handled in solution. Slow addition via syringe pump maintains a low stationary concentration of the diazo compound and the reactive rhodium carbene, minimizing side reactions such as carbene dimerization.

  • Catalyst Loading: Dirhodium catalysts are highly efficient, and low catalyst loadings (0.1-1 mol%) are typically sufficient.[2]

  • Choice of Solvent: Dichloromethane is a common solvent for these reactions as it is relatively non-coordinating and effectively solubilizes the reactants and catalyst.

Conclusion and Future Outlook

Both the Charette Asymmetric Simmons-Smith reaction and dirhodium(II)-catalyzed cyclopropanation offer powerful and complementary approaches for the synthesis of [(1R,2R)-2-methylcyclopropyl]methanol.

  • The Charette protocol is particularly well-suited for the direct cyclopropanation of unprotected allylic alcohols, often providing excellent yields and enantioselectivities due to the directing effect of the hydroxyl group.[1] Its primary drawback is the requirement for stoichiometric amounts of the chiral ligand.

  • Dirhodium(II) catalysis offers the advantage of very low catalyst loadings and high turnover numbers.[2][3] However, for allylic alcohols, the competing O-H insertion reaction is a significant hurdle that often necessitates a protection-deprotection sequence.

The ideal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and tolerance for additional synthetic steps. Future research in this area will likely focus on the development of new catalysts that can overcome the current limitations, such as catalytic versions of the asymmetric Simmons-Smith reaction with broader substrate scope and dirhodium catalysts that are selective for cyclopropanation over O-H insertion in unprotected allylic alcohols. The emergence of biocatalysis, using engineered enzymes, also presents a promising avenue for highly selective and environmentally benign cyclopropanation reactions.

References

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  • Wiley-VCH. Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings. 2012 . [Link]

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  • Xu, G.; Sun, D.; Chung, L. W.; Xu, H. J. Am. Chem. Soc.2023 , 145, 10206-10216. [Link]

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  • Colacot, T. J. Proc. Indian Acad. Sci. (Chem. Sci.)2000 , 112, 197-207. [Link]

  • Davies, H. M. L.; Lee, G. H. Org. Process Res. Dev.2024 , 28, 10-21. [Link]

  • Charette Group. Stereoselective Cyclopropanation Reactions. Université de Montréal. [Link]

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  • Chem-Station. Charette Asymmetric Cyclopropanation. Chem-Station Int. Ed.2016 . [Link]

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